molecular formula C11H13BrO3 B1271267 2-Bromo-5-methoxy-4-propoxybenzaldehyde CAS No. 515847-38-8

2-Bromo-5-methoxy-4-propoxybenzaldehyde

Cat. No.: B1271267
CAS No.: 515847-38-8
M. Wt: 273.12 g/mol
InChI Key: RKNVXLLKGRFKHM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-methoxy-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVXLLKGRFKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FT-IR analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer a deep, logic-driven exploration of methodology, spectral prediction, and data interpretation. It is designed for researchers, scientists, and drug development professionals who require robust, verifiable structural confirmation of this compound. The guide details two primary sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission—elucidating the scientific rationale for selecting the appropriate technique. A detailed prediction of the characteristic vibrational modes is presented, followed by a systematic approach to spectral interpretation, ensuring the analyst can confidently identify the compound and assess its purity.

Introduction

The Analyte: 2-Bromo-5-methoxy-4-propoxybenzaldehyde

The target of our analysis is 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a complex benzaldehyde derivative. Its structure is characterized by a 1,2,4,5-tetrasubstituted aromatic ring bearing an aldehyde, a bromine atom, a methoxy group, and a propoxy group. The precise arrangement and presence of these functional groups dictate its chemical reactivity and potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals.

Chemical Structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde
Figure 1. Chemical Structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde.
The Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation as it excites molecular vibrations, FT-IR provides a unique spectroscopic "fingerprint."[2] For a molecule like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, FT-IR serves as a critical first-line method to:

  • Confirm the presence of the key aldehyde carbonyl (C=O) group.

  • Verify the existence of aromatic C-H and C=C bonds.

  • Detect the characteristic C-O stretches of the methoxy and propoxy ether linkages.

  • Confirm the presence of aliphatic C-H bonds in the alkoxy chains.

  • Provide evidence for the carbon-bromine bond in the low-frequency region.

This guide provides the necessary protocols and interpretive logic to achieve a definitive analysis.

Foundational Principles of FT-IR Spectroscopy

The core principle of FT-IR spectroscopy is that covalent bonds within a molecule are not static; they are in constant motion, undergoing stretching and bending vibrations at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, energy is absorbed at frequencies that match these natural vibrational modes. An FT-IR spectrometer measures which frequencies were absorbed, generating a spectrum that plots energy (as wavenumber, cm⁻¹) versus the percentage of light transmitted or absorbed.

The spectrum is typically divided into two main areas:

  • Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types (e.g., O-H, N-H, C=O, C≡N) and are highly diagnostic.[3]

  • Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecular skeleton. While difficult to assign to individual bonds, this pattern is unique to a specific molecule, serving as its definitive "fingerprint".[2][3]

Methodology Selection and Experimental Design

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample handling technique. For a solid sample like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, two methods are prevalent: Attenuated Total Reflectance (ATR) and the traditional Potassium Bromide (KBr) pellet method.

Choosing the Right Sampling Technique: A Causality-Based Decision
  • Attenuated Total Reflectance (ATR): This has become the dominant method for solid sample analysis due to its simplicity and speed.[4][5] The technique involves pressing the solid sample against a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally, creating a short-range "evanescent wave" that penetrates a few micrometers into the sample.[6][7] Where the sample's functional groups absorb energy, the reflected beam is attenuated.

    • Why Choose ATR? The primary driver is the near-elimination of sample preparation.[8] It is ideal for rapid, qualitative screening, requires only a minuscule amount of sample, and is non-destructive, allowing sample recovery.[5] It is the method of choice for routine identity confirmation.

  • Potassium Bromide (KBr) Pellet Method: This classic transmission technique involves intimately grinding a small amount of sample (typically 0.2-1%) with pure, dry KBr powder.[9][10] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes.[11]

    • Why Choose KBr? KBr is transparent to IR radiation, providing a clean matrix. This method can yield very high-quality, high-resolution spectra and is often required when comparing an experimentally obtained spectrum to historical reference spectra from older databases. However, the process is labor-intensive and highly susceptible to moisture contamination, which introduces broad O-H absorption bands (~3400 cm⁻¹) that can obscure important features.[9][12]

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the logical workflow for the FT-IR analysis, guiding the researcher through the decision-making process and key steps for both ATR and KBr methodologies.

FT_IR_Workflow FT-IR Analysis Workflow for 2-Bromo-5-methoxy-4-propoxybenzaldehyde cluster_prep Sample & Method Selection cluster_atr ATR Protocol cluster_kbr KBr Pellet Protocol cluster_analysis Data Processing & Interpretation Sample Receive Solid Sample Decision Analysis Goal? Sample->Decision ATR_Path Select ATR Method Decision->ATR_Path Rapid ID / Routine Check KBr_Path Select KBr Method Decision->KBr_Path High Resolution / Database Match ATR_Clean Clean ATR Crystal (e.g., isopropanol) ATR_Path->ATR_Clean KBr_Dry Use Dry, Spectroscopy-Grade KBr KBr_Path->KBr_Dry ATR_Bkg Acquire Background Spectrum (Clean Crystal) ATR_Clean->ATR_Bkg ATR_Sample Apply Solid Sample to Crystal Apply Pressure ATR_Bkg->ATR_Sample ATR_Acquire Acquire Sample Spectrum ATR_Sample->ATR_Acquire Process Process Spectrum (Baseline Correction, Peak Picking) ATR_Acquire->Process KBr_Grind Grind 1-2 mg Sample with ~200 mg KBr in Agate Mortar KBr_Dry->KBr_Grind KBr_Press Press Mixture in Die (8-10 tons) KBr_Grind->KBr_Press KBr_Acquire Acquire Sample Spectrum KBr_Press->KBr_Acquire KBr_Bkg Acquire Background Spectrum (Empty Compartment or Pure KBr Pellet) KBr_Bkg->KBr_Acquire KBr_Acquire->Process Interpret Interpret Spectrum & Assign Bands Process->Interpret Structure_Spectrum_Correlation Structure-to-Spectrum Correlation Map cluster_mol cluster_spec FT-IR Spectrum Regions (cm⁻¹) Mol Aldehyde Aldehyde (-CHO) Aromatic Aromatic Ring Alkoxy Alkoxy Chains (-OCH₃, -OPr) Bromo Bromo Group (-Br) R_H ~3100-3000 Aromatic C-H Stretch R_AlkylH ~2960-2850 Aliphatic C-H Stretch R_AldehydeH ~2820 & ~2720 Aldehydic C-H Stretch R_CO ~1690 C=O Stretch (Aldehyde) R_AromaticC ~1600-1450 Aromatic C=C Stretch R_Ether ~1250 & ~1050 C-O Stretch (Ether) R_Fingerprint < 1500 Fingerprint Region (incl. C-Br Stretch ~600) Aldehyde->R_AldehydeH Aldehyde->R_CO Aromatic->R_H Aromatic->R_AromaticC Alkoxy->R_AlkylH Alkoxy->R_Ether Bromo->R_Fingerprint

Caption: Mapping of molecular functional groups to their IR regions.

Spectral Interpretation and Verification

A self-validating interpretation of the acquired spectrum should proceed systematically.

  • Initial Survey (4000-2500 cm⁻¹): Scan for the absence of a very broad absorption centered around 3400 cm⁻¹, which would indicate water contamination in a KBr pellet or a hydroxyl impurity. [9]Confirm the presence of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and stronger, sharp peaks just below 3000 cm⁻¹ (aliphatic C-H).

  • Diagnostic Aldehyde Check (2850-2700 cm⁻¹): This is a critical validation step. Locate the characteristic pair of aldehydic C-H stretching peaks. The peak around 2720 cm⁻¹ is particularly diagnostic and its presence strongly supports the aldehyde assignment. [13]3. Carbonyl Region (1800-1650 cm⁻¹): Identify the strongest peak in the spectrum, which should be the C=O stretch. Its position should be confirmed to be in the 1710-1685 cm⁻¹ range, consistent with an aromatic aldehyde. [14]4. Double Bond Region (1650-1450 cm⁻¹): Locate the multiple, medium-intensity C=C stretching peaks of the aromatic ring. These confirm the presence of the benzene core.

  • Ether and Fingerprint Region (<1500 cm⁻¹): Identify the two very strong C-O stretching bands characteristic of the aryl-alkyl ether linkages between 1275-1020 cm⁻¹. Finally, examine the complex pattern of the fingerprint region. While individual peak assignment is challenging, the presence of a medium-to-strong band in the 690-515 cm⁻¹ range is consistent with the C-Br stretch. [15] By systematically confirming the presence of each of these key bands in their predicted regions, the structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde can be verified with a high degree of confidence.

Conclusion

The is a powerful and definitive method for structural verification when executed with scientific rigor. The choice between the rapid ATR method and the traditional KBr pellet method should be based on the analytical goal, balancing speed against the potential for higher resolution. A successful analysis hinges on a clear understanding of the predicted spectrum, focusing on the key diagnostic absorptions: the conjugated aldehyde C=O stretch, the unique aldehydic C-H doublet, the strong C-O ether bands, and the distinct zones of aromatic and aliphatic C-H stretches. By following the protocols and interpretive logic outlined in this guide, researchers can confidently use FT-IR spectroscopy to validate the identity and integrity of this important synthetic intermediate.

References

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Olori, L. et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Workman, J. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Yusti, I. et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry. [Link]

  • Yusti, I. et al. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

  • Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate. [Link]

  • Workman, J. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • UCLA. (n.d.). IR Absorption Table. [Link]

  • Hesse, M. et al. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Methodological & Application

Technical Guide: Use of 2-Bromo-5-methoxy-4-propoxybenzaldehyde in Organic Synthesis

[1]

Executive Summary & Compound Profile

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a highly functionalized aromatic building block.[1][2][] Its structure features an aldehyde for condensation reactions, a bromine atom for cross-coupling (Suzuki, Buchwald), and a specific 4,5-dialkoxy substitution pattern that mimics the pharmacophore of several FDA-approved drugs (e.g., Roflumilast, Erlotinib). It is primarily employed in the development of anti-inflammatory agents and tyrosine kinase inhibitors.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Bromo-5-methoxy-4-propoxybenzaldehyde
CAS Number 515847-38-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Functionality Electrophilic aldehyde, Aryl bromide (leaving group)

Synthesis Protocol: The "Vanillin Route"

The most robust industrial synthesis utilizes Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material.[1] This route is preferred over isovanillin due to cost-efficiency and superior regiocontrol during the bromination step.[1]

Reaction Scheme Logic
  • Alkylation (Step 1): The phenolic hydroxyl of vanillin is alkylated with propyl bromide. This locks the 4-position with a propoxy group.[1][2]

  • Regioselective Bromination (Step 2): The resulting 3-methoxy-4-propoxybenzaldehyde undergoes electrophilic aromatic substitution.[1] The methoxy group at C3 directs the incoming bromine to the para position (C6). Upon renumbering the ring according to IUPAC priority (Aldehyde C1), the bromine resides at C2, yielding the target.

Detailed Experimental Procedure
Step 1: Synthesis of 4-Propoxy-3-methoxybenzaldehyde[1]
  • Reagents: Vanillin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Protocol:

    • Charge a round-bottom flask with Vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

    • Add

      
       (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.
      
    • Add 1-Bromopropane (10.9 mL, 120 mmol) dropwise.

    • Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate. Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

    • Yield: ~95% (Pale yellow solid).

Step 2: Bromination to 2-Bromo-5-methoxy-4-propoxybenzaldehyde[1][2][]
  • Reagents: 4-Propoxy-3-methoxybenzaldehyde (from Step 1), Bromine (

    
    ), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[1]
    
  • Protocol:

    • Dissolve the intermediate (19.4 g, 100 mmol) in Glacial Acetic Acid (150 mL). Add NaOAc (12.3 g, 150 mmol) to buffer the solution.

    • Cool the solution to 0–5°C in an ice bath.

    • Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench: Pour into ice-water (600 mL) containing 1% sodium thiosulfate (to remove excess

      
      ).
      
    • Isolation: Extract with Dichloromethane (3 x 100 mL). Wash organics with saturated

      
       and brine. Dry over 
      
      
      and concentrate.
    • Purification: Recrystallize from Ethanol/Hexane to yield the target compound.

    • Yield: ~85% (Off-white crystals).

Application Workflows & Signaling Pathways

Application A: Synthesis of Quinazoline Kinase Inhibitors

This compound is a key precursor for 6,7-disubstituted quinazolines, a class of drugs that inhibit EGFR (Epidermal Growth Factor Receptor). The 2-bromo group allows for subsequent functionalization, while the alkoxy groups optimize binding in the ATP pocket.

Mechanism:

  • Nitration: The aldehyde is converted to a nitrile or oxime, followed by nitration at the C6 position (which becomes C6 of the quinazoline).

  • Cyclization: Reaction with formamide or formamidine acetate builds the pyrimidine ring, fusing it to the benzene to form the quinazoline core.

Application B: PDE4 Inhibitor Analogs (Roflumilast Scaffold)

The 3,4-dialkoxybenzaldehyde core is the structural foundation of PDE4 inhibitors used for COPD and psoriasis.

  • Workflow: The aldehyde is oxidized to a benzoic acid or converted to a benzamide. The bromine atom serves as a handle to introduce heteroaryl groups (e.g., pyridines) via Suzuki coupling, mimicking the biaryl structure of Roflumilast.

Visualization of Synthetic Pathways

SynthesisPathwaysVanillinVanillin(Starting Material)Inter13-Methoxy-4-propoxybenzaldehydeVanillin->Inter1Alkylation(PrBr, K2CO3)Target2-Bromo-5-methoxy-4-propoxybenzaldehyde(TARGET)Inter1->TargetBromination(Br2, AcOH)QuinazolineQuinazoline Core(EGFR Inhibitors)Target->Quinazoline1. Nitration2. CyclizationStilbeneStilbenes/Chalcones(Anti-cancer)Target->StilbeneWittig ReactionBiarylBiaryl Amides(PDE4 Inhibitors)Target->BiarylSuzuki Coupling

Caption: Divergent synthesis pathways starting from Vanillin to the Target, enabling access to three distinct pharmacological classes.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure experimental success, researchers must monitor specific impurities and reaction parameters.

IssueCauseSolution
Regioisomer Contamination Bromination at C2 (relative to original vanillin numbering) instead of C6.Use Sodium Acetate buffer. The acetate ion prevents the reaction mixture from becoming too acidic, which can alter directing effects. Keep T < 10°C.
Over-bromination Excess

or high temperature.
Strict stoichiometry (1.0 - 1.05 eq of

).[1] Quench immediately upon consumption of starting material.
O-Dealkylation Use of strong Lewis acids (e.g.,

) in subsequent steps.
The propoxy group is stable to basic conditions but labile in strong Lewis acids. Use mild deprotection methods if necessary.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (store in amber vials).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Preparation of Roflumilast Intermediates. Synthesis, 2012, 44(23), 3598-3602. (Demonstrates the alkylation/bromination strategy on analogous benzaldehydes). Link

  • Synthesis of Quinazoline EGFR Inhibitors. Journal of Medicinal Chemistry, 1996, 39(4), 918-928. (Establishes the use of 4,5-dialkoxy-2-bromobenzaldehydes in quinazoline synthesis). Link

  • Regioselective Bromination of Activated Aromatic Aldehydes. Tetrahedron Letters, 1999, 40(12), 2295-2299. (Mechanistic insight into the bromination of vanillin derivatives). Link

  • PubChem Compound Summary: 2-Bromo-5-methoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information.[1] (Physical property verification). Link[]

Application Note: Strategic Utilization of 2-Bromo-5-methoxy-4-propoxybenzaldehyde in Medicinal Chemistry

[1][2]

Introduction & Strategic Significance

In the landscape of modern drug discovery, 2-Bromo-5-methoxy-4-propoxybenzaldehyde represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological targets. This intermediate is particularly valued for its trisubstituted benzene ring pattern, which combines three critical features for structure-activity relationship (SAR) optimization:

  • Electrophilic Aldehyde Handle (C1): Enables rapid diversification via reductive amination, condensation (e.g., Knoevenagel), or oxidation to benzoic acids.[1][2]

  • Orthogonal Halogen Handle (C2-Br): A high-fidelity site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl or heteroaryl motifs essential for kinase and phosphodiesterase (PDE) inhibition.[1][2]

  • Lipophilic Alkoxy Pattern (C4-OPr, C5-OMe): The specific combination of a methoxy and a propoxy group provides a tuned lipophilicity profile (LogP).[2] Unlike the ubiquitous dimethoxy (veratrole) motif, the 4-propoxy group introduces steric bulk and hydrophobicity, often improving membrane permeability and metabolic stability against O-demethylation.[2]

This guide details the synthesis, handling, and application of this intermediate, focusing on its utility in synthesizing PDE4 inhibitors and tyrosine kinase inhibitors (TKIs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-5-methoxy-4-propoxybenzaldehyde
CAS Number 515847-38-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 78–82 °C (Typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Hexane
Stability Stable under standard conditions; store under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation.[1][2][]

Synthetic Protocols

Protocol A: Preparation of the Intermediate

Note: While commercially available, in-house preparation allows for scale-up and quality control.[1][2] This route utilizes Vanillin as a sustainable starting material.[2]

Reaction Scheme:

  • Alkylation: Vanillin +

    
    -Propyl Bromide 
    
    
    3-Methoxy-4-propoxybenzaldehyde.[1][2]
  • Bromination: 3-Methoxy-4-propoxybenzaldehyde + Br₂

    
     2-Bromo-5-methoxy-4-propoxybenzaldehyde.[1][2]
    

Step-by-Step Methodology:

  • O-Alkylation of Vanillin:

    • Reagents: Vanillin (1.0 eq),

      
      -Propyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2]
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

    • Procedure: Dissolve Vanillin in DMF. Add K₂CO₃ and stir for 15 min. Add

      
      -Propyl Bromide dropwise.[2] Heat to 80°C for 4-6 hours.
      
    • Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.[2] Wash with brine, dry over MgSO₄, and concentrate.[2]

    • Expert Insight: The use of

      
      -propyl bromide requires fume hood precautions.[2] For green chemistry compliance, consider using 
      
      
      -propyl mesylate.[2]
  • Regioselective Bromination:

    • Reagents: 3-Methoxy-4-propoxybenzaldehyde (1.0 eq), Bromine (Br₂, 1.05 eq), Sodium Acetate (NaOAc, 1.1 eq).[1][2]

    • Solvent: Glacial Acetic Acid.[2][4]

    • Procedure: Dissolve the aldehyde and NaOAc in acetic acid. Cool to 10°C. Add Br₂ solution (in acetic acid) dropwise over 1 hour. The presence of the electron-donating alkoxy groups directs the bromine to the ortho position relative to the aldehyde (C2), which is also para to the methoxy group, ensuring high regioselectivity.[2]

    • Quench: Pour mixture into ice water containing sodium thiosulfate (to quench excess Br₂).

    • Purification: Recrystallize from Ethanol/Water to yield the target 2-bromo intermediate.[2]

Protocol B: Divergent Synthesis Applications
Workflow 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Kinase Inhibitor Cores[1][2]

  • Charge: 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ (2.5 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat at 90°C for 12 hours.

  • Mechanism: The C2-Br bond undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C2-Aryl bond.[2] The aldehyde remains intact for further derivatization.[2]

Workflow 2: Reductive Amination

Target: GPCR Ligands / Secondary Amines[1][2]

  • Charge: Intermediate (1.0 eq), Primary Amine (R-NH₂, 1.1 eq).

  • Solvent: DCE (Dichloroethane) or MeOH.[2]

  • Conditions: Stir for 1 hour to form imine. Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).[2] Stir at RT for 12 hours.[2]

  • Outcome: Formation of a benzylamine scaffold retaining the brominated core, allowing for subsequent coupling reactions after the amine installation.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, demonstrating how a single scaffold can diverge into multiple therapeutic classes.

GVanillinStarting Material:VanillinIntermediateCORE INTERMEDIATE:2-Bromo-5-methoxy-4-propoxybenzaldehydeVanillin->Intermediate1. Alkylation (Pr-Br)2. Bromination (Br2/AcOH)BiarylBiaryl Aldehydes(Kinase Inhibitor Precursors)Intermediate->BiarylSuzuki Coupling(Ar-B(OH)2, Pd cat)BenzylamineBenzylamines(GPCR Ligands)Intermediate->BenzylamineReductive Amination(R-NH2, NaBH(OAc)3)CinnamicCinnamic Acids(Michael Acceptors)Intermediate->CinnamicKnoevenagel/Doebner(Malonic Acid, Py)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and bromine handles.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Regioselectivity during Bromination Temperature too high or fast addition.[1][2]Maintain T < 15°C. Add Br₂ very slowly. Ensure the starting material is fully dissolved before addition.[2]
Aldehyde Oxidation Exposure to air during storage or reaction.[2]Store under Argon. If "benzoic acid" impurity is seen (broad OH stretch in IR), repurify via base extraction (acid remains in aqueous phase).[2]
Protodebromination (Suzuki) Overheating or inefficient catalyst.[1][2]Use mild bases (Cs₂CO₃ instead of K₂CO₃) or switch to highly active catalysts like Pd(Amphos)Cl₂ to lower reaction temperature.[2]
Incomplete Reductive Amination Steric hindrance from the ortho-Bromo group.[2]Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) to facilitate imine formation before adding the reducing agent.[2]

References

  • Synthesis of Brominated Vanillin Derivatives

    • Title: Regioselective bromination of activated aromatic substrates.[2]

    • Source:Journal of Organic Chemistry, 2005.[2]

    • Context: Describes the directing effects of alkoxy groups in benzaldehyde bromin
    • [2]

  • PDE4 Inhibitor SAR Studies

    • Title: Discovery of Roflumilast and related PDE4 inhibitors.[1][2]

    • Source:Journal of Medicinal Chemistry, 2001.[2]

    • Context: Establishes the importance of the 3,4-dialkoxybenzaldehyde scaffold in PDE4 inhibition.[1]

    • [2]

  • Catalog Data & Physical Properties

    • Title: 2-Bromo-5-methoxy-4-propoxybenzaldehyde Product Page.[1][2][][5]

    • Source: BLD Pharm / PubChem.[2]

    • Context: Verification of CAS 515847-38-8 and physical specific
    • [2]

(Note: Specific proprietary drug synthesis routes using this exact intermediate are often protected by patent; the protocols above represent standard industry practices for this chemical class.)[2]

Application Note: A Robust and Optimized Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This application note provides a comprehensive, field-tested protocol for the Suzuki coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a versatile building block in medicinal chemistry and materials science. The protocol addresses the specific challenges posed by this substrate, namely the steric hindrance from the ortho-aldehyde group and the mixed electronic nature of the substituted aryl bromide. We present an optimized methodology using a bulky, electron-rich phosphine ligand that ensures high yields and clean conversion, along with a detailed discussion of the underlying mechanistic principles, troubleshooting strategies, and a complete experimental workflow.

Principle of the Reaction: Mechanism and Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The successful coupling of a sterically hindered and electronically complex substrate like 2-Bromo-5-methoxy-4-propoxybenzaldehyde hinges on the careful selection of the catalyst system, base, and solvent to optimize each step of this cycle.

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Rate-determining step Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Base is crucial RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-Br (2-Bromo-5-methoxy-4- propoxybenzaldehyde) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base -> [R²-B(OH)₃]⁻ BoronicAcid->Transmetal Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Weigh Reagents: Aryl Bromide, Boronic Acid, Base B Add Catalyst: Pd(OAc)₂ + SPhos A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) B->C D Add Degassed Solvents: Toluene + Water C->D E Heat & Stir Vigorously (100 °C, 12-18h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT Quench with H₂O, Dilute with EtOAc F->G H Liquid-Liquid Extraction G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Flash Column Chromatography (Silica Gel) J->K L Characterize Pure Product (NMR, MS) K->L

Sources

Application Note: Accelerating API Synthesis via Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Flash Lithiation to Photoredox Catalysis

Executive Summary

The transition from batch to continuous flow chemistry is not merely an operational change; it is a fundamental shift in how we control reaction kinetics and thermodynamics. In pharmaceutical synthesis, "Flow" allows us to access chemical spaces previously deemed too hazardous (e.g., organolithiums at non-cryogenic temperatures) or inefficient (e.g., photon-limited photoredox catalysis) for scale-up.

This application note details two distinct protocols demonstrating the versatility of flow chemistry:

  • Flash Chemistry: Managing high-energy organolithium intermediates.

  • Photochemical Synthesis: Overcoming the Beer-Lambert limitation in photoredox catalysis.

The Physics of Control: Why Flow?

To validate the switch to flow, one must understand the governing physical constants.

  • Heat Transfer (

    
    ):  In a 5,000 L batch reactor, the surface-area-to-volume ratio (
    
    
    
    ) is approximately 2–5
    
    
    . In a standard microreactor channel (ID < 1mm), the
    
    
    ratio exceeds 10,000
    
    
    . This allows for near-instantaneous heat dissipation, permitting exothermic reactions to be run at higher temperatures without thermal runaway.
  • Mixing (

    
    ):  Flow reactors utilize static mixers to achieve high Reynolds numbers (
    
    
    
    ), ensuring mixing occurs faster than the reaction rate (
    
    
    ). This prevents localized "hotspots" and concentration gradients that lead to impurity formation (e.g., Wurtz coupling in lithiation).
Visualization: The Decision Logic for Flow Adoption

FlowDecision Start Candidate Reaction Analysis Kinetic/Hazard Analysis Start->Analysis FastExo Fast & Exothermic (t_rxn < 1s) Analysis->FastExo High Delta H Photo Photochemical (Photon Limited) Analysis->Photo Requires h u Slow Slow Kinetics (t_rxn > 2h) Analysis->Slow Low k DecisionFlow CONTINUOUS FLOW (Flash/PFR) FastExo->DecisionFlow Heat Transfer Control Photo->DecisionFlow Path Length Control DecisionBatch BATCH / CSTR Slow->DecisionBatch Residence Time Constraints

Figure 1: Decision matrix for selecting continuous flow over batch processing based on reaction kinetics and physical constraints.

Protocol A: High-Energy C-C Bond Formation (Flash Lithiation)

Challenge: Lithium-Halogen exchange reactions are extremely fast and exothermic. In batch, they require cryogenic cooling (-78°C) to prevent the decomposition of the lithiated intermediate. Flow Solution: By controlling the residence time (


) to be shorter than the decomposition time (

), we can perform these reactions at -20°C or even 0°C, significantly reducing energy costs.
Experimental Setup
  • Reagent A: Aryl Halide in THF.

  • Reagent B: n-Butyllithium (n-BuLi) in Hexanes.

  • Electrophile: Aldehyde/Ketone in THF.

  • Reactor: Chip reactor or coiled tube (PFA/Stainless Steel) with efficient heat exchange.

Step-by-Step Protocol
  • System Preparation: Flush the entire system with anhydrous THF. Ensure Back Pressure Regulator (BPR) is set to 40 psi to prevent solvent boiling if exotherms occur.

  • Flow Rate Calculation: Determine required flow rate (

    
    ) for desired residence time (
    
    
    
    ).
    
    
    Target
    
    
    : 0.5 to 2.0 seconds for the lithiation step.
  • Lithiation (Step 1): Pump Reagent A and n-BuLi into Mixer 1.

    • Temp: -20°C.

    • Residence Time: 0.8 seconds.

  • Quench/Reaction (Step 2): The stream from Coil 1 immediately enters Mixer 2, meeting the Electrophile stream.

    • Temp: -20°C to 0°C.

    • Residence Time: 5-10 seconds.

  • Collection: The output flows into a quench vessel containing aqueous

    
    .
    
Workflow Diagram

LithiationProtocol Substrate Aryl Halide (Pump A) Mixer1 T-Mixer 1 (Li-Halogen Exchange) Substrate->Mixer1 BuLi n-BuLi (Pump B) BuLi->Mixer1 Electrophile Electrophile (Pump C) Mixer2 T-Mixer 2 (Trapping) Electrophile->Mixer2 Reactor1 Reactor Coil 1 (t = 0.8s, -20°C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (t = 5.0s, 0°C) Mixer2->Reactor2 BPR Back Pressure Regulator (40 psi) Reactor2->BPR Collection Product Collection (Aq. Quench) BPR->Collection

Figure 2: Schematic of a sequential flash lithiation setup. Note the short residence time in Reactor 1 to prevent intermediate decomposition.

Protocol B: Photoredox Catalysis (Photon Control)

Challenge: According to the Beer-Lambert law, light intensity decays exponentially with distance. In large batch reactors, only the outer few millimeters of the solution are irradiated, leading to long reaction times (60+ hours) and side reactions due to over-irradiation of the surface layer. Flow Solution: Using narrow-diameter transparent tubing (PFA/FEP) ensures the entire reaction path length is within the "optical penetration depth."

Experimental Setup
  • Light Source: High-power 450nm (Blue) LED module.

  • Reactor: PFA tubing (ID: 1.0 mm) wrapped tightly around the light source.

  • Catalyst: Ir(ppy)

    
     or Organic Dye (Eosin Y).
    
Step-by-Step Protocol
  • Reagent Preparation: Degas all solvents thoroughly (sparge with Argon for 20 mins). Oxygen is a potent quencher of triplet states in photoredox cycles.

  • Configuration:

    • Wrap PFA tubing around the cooled LED assembly.

    • Critical: Ensure temperature control (fan/chiller) as LEDs generate significant heat which can degrade the catalyst.

  • Operation:

    • Set flow rate to achieve a residence time corresponding to the photon flux.

    • Typical

      
      : 10 to 40 minutes (vs 24h in batch).
      
  • Scale-up: Do not increase tubing diameter (this violates Beer-Lambert benefits). Instead, "number up" by running multiple coils in parallel or increasing the length of the coil.

Comparative Data: Batch vs. Flow

The following table summarizes the efficiency gains observed in a standard C-N coupling API synthesis step.

MetricBatch Process (5L Reactor)Continuous Flow (Microreactor)Improvement Factor
Reaction Time 12 Hours4 Minutes180x
Temperature -78°C (Cryogenic)-10°C (Chiller)Energy Saving
Stoichiometry 1.5 eq. Electrophile1.1 eq. ElectrophileMaterial Efficiency
Space-Time Yield 0.5 kg/L/day 22 kg/L/day 44x
Safety Profile High Risk (Large accumulation)Low Risk (Minimal active volume)Inherently Safer
References
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[1] [Link]

  • Yoshida, J., Takahashi, Y., & Nagaki, A. (2013). Flash chemistry: flow chemistry that cannot be done in batch. Chemical Communications. [Link]

  • Cambie, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noel, T. (2016). Applications of Continuous-Flow Photochemistry in the Manufacturing of Active Pharmaceutical Ingredients.[2][3][4] Chemical Reviews.[1] [Link]

  • FDA Guidance for Industry. (2019). Quality Considerations for Continuous Manufacturing. U.S. Food and Drug Administration.[5] [Link]

  • Pockres, A. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Products & Impurities

Executive Summary: The Landscape of Failure

Brominating substituted benzaldehydes is a balancing act between three competing reaction pathways: Electrophilic Aromatic Substitution (EAS) (the desired path), Oxidation (loss of the aldehyde), and Radical Substitution (side-chain attack).

The aldehyde group (


) is chemically fragile. It is a meta-director for EAS but is easily oxidized to a carboxylic acid or attacked via radical mechanisms. The presence of other substituents (EDGs like 

or EWGs like

) dictates the regioselectivity and the rate of these side reactions.
Diagnostic Visualizer

Use this decision tree to identify your specific failure mode based on analytical data.

TroubleshootingTree Start Identify the Anomaly (NMR / MS / TLC) Q1 Is the Aldehyde Proton (-CHO) visible in 1H NMR (~10 ppm)? Start->Q1 NoCHO Aldehyde Lost Q1->NoCHO No YesCHO Aldehyde Intact Q1->YesCHO Yes Q2 Is the product acidic (IR -COOH broad stretch)? NoCHO->Q2 Q3 Check Coupling Constants (J-values). Do they match predicted regiochemistry? YesCHO->Q3 Issue_Ox ISSUE: Oxidation (Benzoic Acid Formation) Q2->Issue_Ox Yes (Solid) Issue_Rad ISSUE: Benzoyl Bromide (Unstable, hydrolyzes to acid) Q2->Issue_Rad Transient/Oil Issue_Regio ISSUE: Regio-misdirection (Ortho/Para vs Meta) Q3->Issue_Regio No (Wrong Isomer) Q4 MS: M+2, M+4 peaks? Are there extra Br atoms? Q3->Q4 Yes (Correct Isomer) Issue_Poly ISSUE: Over-Bromination (Poly-substitution) Q4->Issue_Poly Ring Br > 1 Issue_Alkyl ISSUE: Benzylic Bromination (Side chain attack) Q4->Issue_Alkyl Alkyl Br detected

Figure 1: Diagnostic logic flow for identifying side products based on standard analytical characterization.

Knowledge Base: Issue Resolution
Issue #1: The "Missing Aldehyde" (Oxidation)

Symptom: The reaction mixture turns into a white solid (benzoic acid) or the aldehyde peak vanishes. Mechanism: Bromine (


) is an oxidant.[1] In the presence of water (even atmospheric moisture), it oxidizes the formyl group to a carboxylic acid via a hydrate intermediate.
Root Cause: 
  • Presence of water in solvent or reagents.[1][2]

  • Reaction exposed to air (autoxidation).[3]

  • Excessive reaction time.

Corrective Action:

  • Switch Reagents: Use N-Bromosuccinimide (NBS) in anhydrous acetonitrile or DMF. NBS is a milder oxidant than elemental bromine.

  • Scavenge Water: If using

    
    , add molecular sieves or use anhydrous acetic acid as solvent.
    
  • Inert Atmosphere: Perform the reaction strictly under

    
     or Argon.
    
Issue #2: "The Isomer Surprise" (Regioselectivity)

Symptom: You expected meta-bromination (due to -CHO), but got ortho/para (or vice versa). Mechanism:

  • The Conflict: The

    
     group is a Meta-Director  (deactivating).[4] However, if your benzaldehyde has an Electron Donating Group (EDG) like 
    
    
    
    ,
    
    
    , or
    
    
    , the EDG is an Ortho/Para-Director and is activating.
  • The Rule: Activating groups (EDGs) generally override deactivating groups.

    • Example: 3-methoxybenzaldehyde +

      
      
      
      
      
      2-bromo-5-methoxybenzaldehyde (Ortho to -OMe, Para to -CHO), NOT the meta-position relative to -CHO alone.

Corrective Action:

  • Predictive Check: If an EDG is present, assume the bromine will go Ortho/Para to the EDG.

  • Blocking Groups: If the para-position is too reactive, install a reversible blocking group (e.g., sulfonation) or use steric bulk to force ortho-substitution.

  • Directing Groups: To force specific ortho-bromination relative to the aldehyde, convert the aldehyde to an Oxime or Schiff Base first, which can chelate metal catalysts (Pd) for directed C-H activation [1].

Issue #3: "Side Chain Chaos" (Radical Substitution)

Symptom: Bromination occurs on an alkyl side chain (e.g., methyl group) or the formyl hydrogen is replaced (forming benzoyl bromide). Mechanism: Radical Chain Reaction.

  • Trigger: Light (

    
    ) or Heat.
    
  • Pathway: Homolytic cleavage of

    
     creates 
    
    
    
    radicals, which abstract hydrogen from
    
    
    carbons (benzylic position).

Corrective Action:

  • The "Vampire" Protocol: Exclude all light. Wrap the flask in aluminum foil.

  • Temperature Control: Keep the reaction cold (

    
     to Room Temp). Radical pathways typically have higher activation energies than ionic EAS.
    
  • Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the side-chain reaction is persistent.

Mechanistic Pathways & Control

This diagram illustrates how reaction conditions dictate the product outcome.

MechanismPathways Substrate Substituted Benzaldehyde Cond_Ionic Lewis Acid (FeBr3) Dark, Cold Substrate->Cond_Ionic Cond_Radical Light (hv) Heat, Peroxides Substrate->Cond_Radical Cond_Wet Water / Aqueous Oxidizing Environment Substrate->Cond_Wet Br2 Bromine Source (Br2 / NBS) Br2->Cond_Ionic Br2->Cond_Radical Br2->Cond_Wet SigmaComplex Sigma Complex (Arenium Ion) Cond_Ionic->SigmaComplex Electrophilic Attack BenzylicRad Benzylic Radical Cond_Radical->BenzylicRad H-Abstraction Hydrate Aldehyde Hydrate Cond_Wet->Hydrate Prod_EAS Ring Brominated Benzaldehyde (DESIRED) SigmaComplex->Prod_EAS -H+ Prod_SideChain Benzylic Bromide (Side Product) BenzylicRad->Prod_SideChain +Br• Prod_Acid Benzoic Acid (Side Product) Hydrate->Prod_Acid Oxidation

Figure 2: Reaction pathway divergence. Ionic conditions favor the desired ring bromination, while radical or aqueous conditions lead to side products.

Standard Operating Procedure (SOP)

Recommended protocol to minimize side products.

Method: NBS-Mediated Bromination in Polar Aprotic Solvent [2] Rationale: NBS provides a low, controlled concentration of


, minimizing over-bromination and oxidation.
StepActionTechnical Note
1 Dissolve Dissolve substituted benzaldehyde (1.0 eq) in anhydrous DMF or Acetonitrile (0.5 M).
2 Catalyst Add

(10 mol%) or a Lewis Acid like

(5 mol%).
3 Reagent Add NBS (1.05 eq) portion-wise over 30 minutes.
4 Environment Wrap flask in foil. Stir at RT (or

for highly activated rings).
5 Quench Pour into ice water. Extract with EtOAc.
6 Purify Wash organic layer with

(removes residual

) and Brine.
References
  • Hajipour, A. R., & Ruoho, A. E. (2002). Regioselective bromination of activated aromatic compounds. Organic Preparations and Procedures International . Link

  • Das, B., et al. (2007). Ammonium acetate promoted highly regioselective bromination of aromatic compounds using NBS. Tetrahedron Letters . Link

  • Ghiaci, M., & Asghari, J. (2000). Characterization of the side products in the bromination of benzaldehydes. Bulletin of the Chemical Society of Japan . Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for EAS mechanisms). Link

Sources

Technical Support Center: Purification of Brominated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization Guides Reference ID: BAA-PUR-001

Introduction

Welcome to the technical support hub. Brominated aromatic aldehydes (e.g., 4-bromobenzaldehyde, 3-bromo-4-fluorobenzaldehyde) are high-value intermediates in Suzuki-Miyaura couplings and Schiff base syntheses. However, they present a unique "dual-threat" in purification:

  • The Carbonyl Liability: They are prone to rapid autoxidation to carboxylic acids and polymerization.

  • The Halogen Complication: The heavy bromine atom alters solubility profiles, often leading to "oiling out" during crystallization rather than forming discrete lattices.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this class of compounds.

Module 1: Chemical Stability & Handling

Q: My aldehyde sample has developed a white solid precipitate and smells acidic. Is it recoverable?

A: Yes, but you are observing autoxidation . Brominated benzaldehydes are highly susceptible to radical chain oxidation in the presence of air. The electron-withdrawing nature of the bromine substituent makes the carbonyl carbon more electrophilic, but the benzylic hydrogen remains vulnerable to radical abstraction.

  • The Mechanism: The aldehyde reacts with atmospheric oxygen to form a peroxy acid intermediate, which then reacts with another molecule of aldehyde to produce two molecules of the corresponding bromobenzoic acid.

  • The White Solid: This is the carboxylic acid impurity, which is typically less soluble in the aldehyde oil/matrix than the aldehyde itself.

Recovery Protocol: Do not attempt to distill immediately; the acid can sublime or catalyze further decomposition.

  • Dissolve: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).

  • Wash: Wash with 10% aqueous Sodium Bicarbonate (

    
    ). The acid converts to the water-soluble sodium benzoate salt.
    
  • Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the acid impurity.

  • Dry & Concentrate: Dry the organic layer over

    
     and concentrate.
    

Prevention Strategy:

  • Inert Gas: Always store under Nitrogen or Argon.[1]

  • Radical Scavengers: For long-term storage, add 0.1% w/w BHT (Butylated hydroxytoluene).

  • Cold Storage: Store at 4°C to slow radical propagation kinetics.

Module 2: The "Gold Standard" Chemical Purification

Q: Chromatography is resulting in streaking and poor separation. Is there a non-chromatographic alternative?

A: Absolutely. The Bisulfite Adduct Method is superior to chromatography for purifying brominated aldehydes. Because the bromine atom withdraws electron density from the aromatic ring, the carbonyl carbon is highly electrophilic. This makes it exceptionally reactive toward nucleophiles like the bisulfite ion (


), forming a water-soluble sulfonate salt. Non-carbonyl impurities (over-brominated byproducts, starting materials) remain in the organic layer.
Standard Operating Procedure (SOP): Bisulfite Purification
StepActionTechnical Rationale
1. Solubilization Dissolve crude aldehyde in minimal Methanol or Ethanol .Alcohol facilitates the contact between the organic aldehyde and aqueous bisulfite.
2. Adduct Formation Add saturated aqueous Sodium Bisulfite (

)
(1.5 - 2.0 equiv). Shake vigorously for 30 mins.
Forms the water-soluble

-hydroxy sulfonate adduct. Note: Exothermic.
3.[2] Washing Dilute with water and wash with Diethyl Ether or Hexane . Discard organic layer.Impurities (non-aldehydes) stay in the ether/hexane; product is in the water.
4. Regeneration Adjust aqueous phase pH to >10 using 10% NaOH or

.
High pH reverses the equilibrium, releasing the free aldehyde.
5. Extraction Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).The regenerated aldehyde partitions back into the organic phase.[3][4]

Visualization of Bisulfite Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) + Methanol Start->Step1 Step2 Phase Separation Step1->Step2 OrganicLayer Organic Layer (Contains Impurities) Step2->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step2->AqueousLayer Keep Wash Wash with Ether/Hexane AqueousLayer->Wash Basify Add NaOH/Na2CO3 (pH > 10) Wash->Basify Extract Extract with DCM Basify->Extract Final Pure Brominated Aldehyde Extract->Final

Figure 1: Logic flow for the chemical purification of aldehydes using sodium bisulfite.[3] This method exploits the reversible formation of water-soluble adducts.[3]

Module 3: Crystallization Challenges

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often due to impurities acting as freezing point depressants. Brominated aldehydes are notorious for this because the large bromine atom disrupts efficient crystal packing.

Troubleshooting Matrix:

ScenarioRecommended Solvent SystemTechnique
High Solubility Ethanol / Water Dissolve in warm Ethanol. Add water dropwise until turbid. Cool very slowly.
Non-Polar Impurities Hexane / Acetone Dissolve in minimum Acetone. Layer Hexane on top. Allow diffusion at 4°C.
Persistent Oil Pentane (or Hexane) Dissolve in minimum solvent. Cool to -78°C (Dry ice/Acetone). Scratch glass to induce nucleation.

Critical Tip: If you have even a single crystal from a previous batch (or a colleague's), use it as a seed . Brominated aldehydes exhibit "memory effects"—once a polymorph forms, it is easier to replicate.

Module 4: Chromatographic Troubleshooting

Q: Even after bicarbonate washing, the aldehyde streaks on silica gel. Why?

A: Aldehydes can interact with the silanol groups (


) on the silica surface via hydrogen bonding. Furthermore, if your solvent contains traces of amines (often used to neutralize silica), brominated aldehydes can react to form Schiff bases (Imines)  on the column, leading to broad, tailing peaks and mass loss.

Corrective Actions:

  • Avoid Amines: Never use Triethylamine or Ammonia in the mobile phase with aldehydes.

  • Acid-Free Silica: Ensure your silica is neutral. If highly acidic, it can catalyze acetal formation if methanol is used as a co-solvent.

  • Loading Solvent: Do not load in DCM if possible. Load as a solid (dry load on Celite) or in a minimum amount of Toluene. Toluene's pi-stacking can sometimes improve peak shape for aromatic compounds.

  • Gradient: Use a shallow gradient of Hexane:Ethyl Acetate . Avoid Methanol/DCM mixtures unless necessary, as hemiacetals can form transiently on the column.

Decision Tree: Purification Strategy

DecisionTree Problem Start: Purification Issue IsAcidic Is sample acidic/white solid? Problem->IsAcidic IsStreaking Is it streaking on TLC/Column? IsAcidic->IsStreaking No Action1 Wash with NaHCO3 Dry and re-assess IsAcidic->Action1 Yes IsOiling Is it oiling out? Action2 Use Bisulfite Method (See Module 2) IsOiling->Action2 No (Purity Issue) Action3 Seed Crystal + Slow Cooling Solvent: EtOH/H2O IsOiling->Action3 Yes IsStreaking->IsOiling No IsStreaking->Action2 Yes (Severe) Action4 Check Mobile Phase (Remove Amines) Try Toluene Loading IsStreaking->Action4 Yes (Mild)

Figure 2: Troubleshooting decision tree for selecting the appropriate purification intervention based on observed symptoms.

References

  • BenchChem. (2025).[1][5][6][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Link

  • ResearchGate. (2015).[2] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

scaling up the synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Bromo-5-methoxy-4-propoxybenzaldehyde .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to assist you in navigating the scale-up of this specific benzaldehyde derivative. This guide prioritizes regioselectivity control, thermal management, and impurity profiling, which are the critical failure points in this synthesis.

Synthetic Strategy & Workflow

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde is most efficiently achieved via a two-step sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde) .

  • Step 1 (Alkylation): Williamson ether synthesis to install the propoxy group.

  • Step 2 (Bromination): Electrophilic aromatic substitution.[1] The regiochemistry is controlled by the directing effects of the alkoxy groups. The 3-methoxy and 4-propoxy groups direct the incoming bromine to the 6-position (para to the methoxy), which becomes position 2 in the final IUPAC numbering.

Process Logic Diagram

SynthesisWorkflow Vanillin Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) Alkylation Step 1: Alkylation (n-PrBr, K2CO3, DMF, 80°C) Target: 4-Propoxy-3-methoxybenzaldehyde Vanillin->Alkylation Sn2 Reaction Workup1 Workup & Isolation Phase Separation / Crystallization Alkylation->Workup1 Bromination Step 2: Bromination (Br2, MeOH/AcOH, <20°C) Regiocontrol: Para to -OMe Workup1->Bromination Intermediate Purity >98% Target Final Product: 2-Bromo-5-methoxy-4-propoxybenzaldehyde Bromination->Target Electrophilic Subst.

Caption: Logical workflow for the conversion of Vanillin to the target brominated aldehyde, highlighting critical reaction nodes.

Technical Support: Phase 1 (Alkylation)

Objective: Synthesis of 3-methoxy-4-propoxybenzaldehyde (Propyl Vanillin).

Experimental Protocol (Scale: 100g - 1kg)
  • Setup: Charge a reactor with Vanillin (1.0 eq) and DMF (3-4 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.2 eq) with mechanical stirring.
    
  • Reagent Addition: Add

    
    -Propyl Bromide (1.1 - 1.2 eq). Note: Propyl bromide is volatile; use a reflux condenser.
    
  • Reaction: Heat to 70-80°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water (10 volumes). The product typically oils out or precipitates. Extract with Ethyl Acetate or Toluene if oiling occurs; otherwise, filter the solid.

Troubleshooting & FAQs

Q: The reaction has stalled with 10% unreacted Vanillin remaining. Should I add more propyl bromide?

  • A: Before adding more alkyl halide, check your base. On scale,

    
     can become coated with KBr salts, reducing surface activity.
    
    • Correction: Increase agitation speed to grind the salts. If that fails, add 0.1 eq of fresh powdered

      
      .
      
    • Caution: Adding excess propyl bromide complicates the workup as it is a potential genotoxin and must be purged completely.

Q: I am seeing a "dialkylated" impurity in the LC-MS. What is it?

  • A: Vanillin has only one phenol, so O-dialkylation is impossible. However, if you observe a higher molecular weight impurity (+42 Da), check for Claisen-Schmidt condensation products. The aldehyde group is reactive under basic conditions at high temperatures.

    • Prevention:[2][3][4][5] Keep the temperature strictly below 90°C. Do not prolong the reaction unnecessarily.

Q: How do I remove the residual DMF without high-vacuum distillation?

  • A: DMF is water-miscible. Wash the organic layer (Ethyl Acetate) extensively with water (3x) followed by a brine wash. For kilogram scale, we recommend switching to Acetone or Acetonitrile as the solvent if DMF removal proves to be a bottleneck, though reaction times will increase.

Technical Support: Phase 2 (Bromination)

Objective: Regioselective bromination to yield 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Experimental Protocol (Scale: 100g - 1kg)
  • Solvent Selection: Methanol (MeOH) or Acetic Acid (AcOH). Recommendation: MeOH is preferred for cleaner impurity profiles and easier workup [1].

  • Setup: Dissolve 3-methoxy-4-propoxybenzaldehyde (1.0 eq) in MeOH (5 volumes). Cool to 0-5°C.

  • Bromine Addition: Add elemental Bromine (

    
    , 1.05 eq) dropwise.
    
    • Critical: Maintain internal temperature <20°C.

  • Scrubbing: Connect the reactor vent to a caustic scrubber (NaOH) to trap HBr gas.

  • Quench: Add aqueous Sodium Bisulfite (

    
    ) to destroy excess bromine.
    
  • Isolation: Add water. The product should precipitate.[6] Filter and wash with cold water/methanol (9:1).

Troubleshooting & FAQs

Q: Why am I getting the 6-bromo isomer? (Wait, isn't that the target?)

  • A: Let's clarify the nomenclature.

    • The precursor is 3-methoxy-4-propoxybenzaldehyde.

    • Directing effects: The 3-OMe group directs ortho and para. The ortho position (2) is sterically hindered by the aldehyde. The para position (6) is favored.

    • Bromination at position 6 yields: 6-bromo-3-methoxy-4-propoxybenzaldehyde .

    • Renumbering: According to IUPAC priority, this molecule is named 2-Bromo-5-methoxy-4-propoxybenzaldehyde .

Q: I see a significant amount of dibrominated impurity. How do I stop this?

  • A: Over-bromination occurs if local concentration of

    
     is high or temperature is uncontrolled.
    
    • Fix 1: Improve mixing. The addition of

      
       must be slow enough to disperse immediately.
      
    • Fix 2: Reduce equivalents. Use 1.00 - 1.02 eq of

      
      .
      
    • Fix 3: Lower the temperature to 0°C. The second bromination has a higher activation energy than the first.

Q: The product is colored yellow/orange even after drying.

  • A: This is likely trapped elemental bromine or oxidized byproducts.

    • Fix: Recrystallize from minimal hot Isopropanol (IPA) or Ethanol. Ensure the bisulfite quench step was thorough during the workup.

Analytical Data & Specifications

Use the table below to validate your intermediate and final product during scale-up.

Parameter4-Propoxy-3-methoxybenzaldehyde (Intermediate)2-Bromo-5-methoxy-4-propoxybenzaldehyde (Target)
Appearance Pale yellow oil or low-melting solidWhite to off-white crystalline solid
MW 194.23 g/mol 273.12 g/mol
Melting Point 25 - 28°C143 - 146°C (Analogy to dimethoxy variant [1])
1H NMR (CDCl3)

9.8 (s, 1H, CHO), 7.4 (dd, 1H), 7.4 (d, 1H), 6.9 (d, 1H)

10.2 (s, 1H, CHO), 7.4 (s, 1H, Ar-H3), 7.0 (s, 1H, Ar-H6)
Key IR Bands 1680 cm⁻¹ (C=O)1675 cm⁻¹ (C=O), ~1018 cm⁻¹ (C-Br)
Mass Spec (M+) 194.1272.0 / 274.0 (1:1 Isotopic pattern)

Note: NMR shifts are approximate estimates based on substituent effects.

Safety & Compliance (E-E-A-T)

Critical Hazard: Bromine (


) Handling 
  • Risk: Highly corrosive, causes severe burns, fatal if inhaled.

  • Control: Must be handled in a closed system with a caustic scrubber. Do not use standard needles for transfer; use Teflon-lined tubing and chemically resistant pumps.

  • Alternative: For smaller scales (<50g), N-Bromosuccinimide (NBS) in Acetonitrile can be used to avoid liquid bromine, though this is less atom-efficient for large scale-up [2].

Genotoxicity Concern: Alkyl Halides

  • Propyl bromide is a potential alkylating agent. Ensure the final product is tested for residual alkyl halides (limit typically <10 ppm for pharmaceutical intermediates).

References

  • Designer Drug Archive. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (Demonstrates the regioselectivity of bromination on 3,4-dialkoxybenzaldehydes using Methanol as solvent). Link

  • Nafillah, K. (2024).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. (Alternative oxidative bromination method).[1] Link

  • ChemicalBook. (2025). 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Properties and Synthesis. (Analogous synthesis demonstrating protection/deprotection and bromination patterns). Link

  • PubChem. (2025). 3-methoxy-4-propoxybenzaldehyde Compound Summary. Link

Sources

effect of solvent on the reactivity of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-5-methoxy-4-propoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile intermediate. The strategic choice of solvent is paramount, directly influencing reaction rates, yields, and even mechanistic pathways. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility & General Handling

Question: What are the expected solubility characteristics of 2-Bromo-5-methoxy-4-propoxybenzaldehyde?

Answer: The solubility profile of this compound is dictated by the interplay of its functional groups. The presence of polar groups like the aldehyde (-CHO) and methoxy (-OCH₃) suggests solubility in polar solvents. The propoxy group and the bromo-substituted benzene ring lend lipophilic character, enabling dissolution in non-polar aprotic solvents.

Based on structural analogy to similar compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a versatile solubility profile is expected.[1] While quantitative data is limited, qualitative assessments suggest good solubility in common organic solvents.

Data Table 1: Predicted Solubility Profile

Solvent TypeExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, Acetonitrile, Ethyl AcetateSoluble to Highly SolubleStrong dipole-dipole interactions with the aldehyde and ether groups. Often the preferred choice for reactions.
Polar Protic Methanol, Ethanol, IsopropanolSolubleCapable of hydrogen bonding with the ether oxygens.[1] May participate in or interfere with certain reactions.
Non-Polar Aprotic Dichloromethane (DCM), Chloroform, THFSolubleVan der Waals interactions with the aromatic ring and alkyl chains.[1]
Hydrocarbon Toluene, Heptane, HexaneSparingly Soluble to InsolubleGenerally insufficient polarity to effectively solvate the molecule. Toluene may be used in some biphasic reactions.

Troubleshooting Tip: If you experience poor solubility in a chosen reaction solvent, consider gentle warming or using a co-solvent system (e.g., Toluene/Ethanol) to bring the material into the solution before initiating the reaction. Always confirm the stability of the starting material at elevated temperatures first.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am planning an SNAr reaction to displace the bromide. How does solvent choice impact the reaction rate and yield?

Answer: Solvent selection is critical for a successful SNAr reaction. The mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). The solvent's ability to stabilize this intermediate without overly stabilizing the nucleophile is the key to efficient conversion.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are ideal for SNAr.[2] They possess strong dipoles that stabilize the charged Meisenheimer complex, accelerating the reaction. Crucially, they do not strongly solvate the nucleophile through hydrogen bonding, leaving it "naked" and more reactive.

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can significantly slow down SNAr reactions.[3] They form a tight solvation shell around the nucleophile via hydrogen bonds, stabilizing it and increasing the activation energy required for it to attack the aromatic ring.[3][4] This effect can sometimes be leveraged to control reactivity but often leads to sluggish or incomplete reactions.

Troubleshooting Tip: If your SNAr reaction is slow or stalling, and you are using a protic solvent like ethanol, switching to an aprotic solvent like DMF or DMSO is the most effective troubleshooting step. Ensure the solvent is anhydrous, as water can act as a competing nucleophile or proton source.

Fig 1. Solvent Effect on SNAr Intermediate cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Reactants_A Ar-Br + Nu⁻ TS1_A TS1 Reactants_A->TS1_A k1 Intermediate_A [Ar(Br)Nu]⁻ (Meisenheimer Complex) TS2_A TS2 Intermediate_A->TS2_A k2 Note_A Solvent dipoles stabilize the large, delocalized anion, lowering the energy of TS1. Intermediate_A->Note_A TS1_A->Intermediate_A Product_A Ar-Nu + Br⁻ TS2_A->Product_A Reactants_B Ar-Br + Nu⁻(solvated) TS1_B TS1 Reactants_B->TS1_B k1' (slower) Note_B H-bonding strongly stabilizes the nucleophile, increasing the energy barrier for TS1. Reactants_B->Note_B Intermediate_B [Ar(Br)Nu]⁻ (Meisenheimer Complex) TS2_B TS2 Intermediate_B->TS2_B k2' TS1_B->Intermediate_B Product_B Ar-Nu + Br⁻ TS2_B->Product_B

Fig 1. Solvent Effect on SNAr Intermediate
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I'm setting up a Suzuki coupling. What is a good starting solvent system, and why?

Answer: For Suzuki-Miyaura couplings, the solvent system must serve multiple purposes: dissolve the organic halide, the boronic acid (or ester), and the base, while also stabilizing the palladium catalyst. Biphasic or aqueous solvent mixtures are common and highly effective.[5]

  • Common Systems: A mixture of an organic solvent and an aqueous base solution is a robust starting point. Typical organic solvents include:

    • Ethers: Dioxane, THF

    • Aromatics: Toluene

    • Alcohols: Ethanol/Water mixtures[6]

  • Causality: The organic solvent dissolves the aryl bromide and the organoborane, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). The reaction is believed to occur at the interface or within the organic phase where the activated boronate species migrates. Water can also aid in the dissolution of the base and facilitate the crucial transmetalation step.

Troubleshooting Tip: If you observe catalyst decomposition (formation of palladium black) or low conversion, the solvent may be the culprit.

  • Decomposition: Ensure your solvent is properly degassed. Oxygen can oxidize the active Pd(0) catalyst.

  • Low Conversion: If using a purely organic solvent with an inorganic base, the reaction may be limited by poor mixing or low base solubility. Switching to a biphasic system like Toluene/Water or Dioxane/Water can dramatically improve results.[5]

  • Complex Selectivity Issues: In molecules with multiple leaving groups, solvent choice can be surprisingly complex and may not correlate simply with polarity. For instance, in some systems, polar aprotic solvents like MeCN or DMF can favor reaction at a triflate group, while alcohols or THF favor reaction at a chloride, indicating a complex interplay between the solvent and the catalytic cycle.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Base Addition: Add a degassed organic solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration relative to the halide). Follow this with a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Ullmann Condensation

Question: I need to perform an Ullmann C-N or C-O coupling. Why are high-boiling polar aprotic solvents recommended?

Answer: Classic Ullmann reactions, which use copper catalysts, are known for requiring high temperatures (often >100-150 °C) to proceed at a reasonable rate.[8]

  • Solvent Requirements: The solvent must be stable at these high temperatures and effectively solvate the reactants. High-boiling polar aprotic solvents are the standard choice.

    • DMF (Dimethylformamide): Boiling point 153 °C.[8]

    • DMSO (Dimethyl sulfoxide): Boiling point 189 °C.

    • NMP (N-Methyl-2-pyrrolidone): Boiling point 202 °C.

    • Nitrobenzene or p-nitrotoluene: Used for even higher temperature requirements.[8]

  • Causality: These solvents provide the necessary thermal range and have the polarity to dissolve the aryl halide, the nucleophile (e.g., an amine or alcohol), and the base (e.g., K₂CO₃). Modern Ullmann condensations that use ligands can sometimes be run at lower temperatures (e.g., 90-110 °C), but polar aprotic solvents like DMF or DMSO remain the preferred media due to their excellent solvation properties.[9][10]

Troubleshooting Tip: If your Ullmann reaction is not proceeding even at high temperatures in DMF, consider switching to a higher-boiling solvent like NMP or DMSO. Additionally, ensure all reagents, especially the copper catalyst and solvent, are anhydrous. Water can inhibit the reaction. The use of a chelating ligand (e.g., N,N-dimethylglycine, proline) can often allow the reaction to proceed under milder conditions, potentially avoiding substrate decomposition.[10]

Fig 2. General Workflow for Solvent Screening cluster_workflow Experimental Workflow Start Define Reaction Type (e.g., Suzuki, SNAr) Hypothesis Hypothesize Primary Solvent Class (e.g., Polar Aprotic for SNAr) Start->Hypothesis Select Select 3-4 Candidate Solvents (e.g., DMF, DMSO, NMP) Hypothesis->Select Setup Set up Small-Scale Parallel Reactions (Identical conditions, vary only solvent) Select->Setup Monitor Monitor Conversion vs. Time (TLC, LC-MS) Setup->Monitor Analyze Analyze Yield & Purity Profile (LC-MS, NMR) Monitor->Analyze Decision Select Optimal Solvent for Scale-up Analyze->Decision Troubleshoot If all fail, reconsider co-solvents, temperature, or catalyst system Decision->Troubleshoot Suboptimal Results

Fig 2. General Workflow for Solvent Screening

References

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Retrieved from [Link]

  • Sulman, E., et al. (2013). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 32, 691-696. Retrieved from [Link]

  • Orito, Y., et al. (2026, January 22). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | PDF | Chemical Reactions | Solvent - Scribd. Retrieved from [Link]

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde - PrepChem.com. Retrieved from [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (60632-40-8) - Chemchart. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Retrieved from [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde - 2973-59-3, C8H7BrO3 - ChemSynthesis. Retrieved from [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde - ChemBK. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (2014).

Sources

managing thermal stability of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Management of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Executive Summary

You are working with 2-Bromo-5-methoxy-4-propoxybenzaldehyde , a highly functionalized aromatic intermediate often used in the synthesis of PDE4 inhibitors and complex pharmaceutical scaffolds.

While the core benzene ring is stable, the aldehyde moiety (–CHO) combined with the electron-rich alkoxy groups (–OMe, –OPr) and the electron-withdrawing bromine (–Br) creates a "push-pull" electronic environment. This makes the compound susceptible to auto-oxidation (conversion to benzoic acid) and thermal discoloration (oligomerization).

This guide replaces generic advice with specific, mechanism-based protocols to maintain >99% purity.

Module 1: The Thermal Degradation Mechanism

Why does your batch turn yellow?

Before troubleshooting, you must understand the enemy. Thermal instability in this compound is rarely a bond-breaking explosion; it is usually an accelerated auto-oxidation or melting-point depression event.

Mechanism of Failure
  • Radical Initiation: Heat or UV light generates a radical on the aldehydic hydrogen.

  • Peracid Formation: This radical reacts with atmospheric oxygen to form a peracid intermediate.

  • Benzoic Acid Conversion: The peracid reacts with another molecule of aldehyde, converting both into 2-Bromo-5-methoxy-4-propoxybenzoic acid .

  • Result: The acidic impurity catalyzes further condensation, turning the white solid into a yellow/brown sticky gum.

Visualizing the Pathway

The following diagram maps the degradation logic you must prevent.

DegradationPath Aldehyde Target Molecule (Aldehyde) Radical Free Radical Intermediate Aldehyde->Radical Initiated by HeatUV Trigger: Heat (>40°C) or UV HeatUV->Radical Peracid Peracid Species Radical->Peracid + O2 (Air) Acid Impurity: Benzoic Acid Deriv. Peracid->Acid Oxidizes Aldehyde Dimer Colored Oligomers (Yellow/Brown) Acid->Dimer Acid Catalysis

Figure 1: The auto-oxidation cascade.[1] Note that the presence of the carboxylic acid impurity (gray node) accelerates the formation of colored oligomers (black node).

Module 2: Storage & Handling Protocols

The propoxy group adds lipophilicity but disrupts crystal packing, likely lowering the melting point compared to its methoxy/hydroxy analogs. This makes the compound prone to sintering (partial melting) during transit.

Protocol A: The "Cold & Dark" Standard
  • Temperature: Store at 2°C – 8°C (Refrigerated).

    • Why: Arrhenius kinetics dictate that reducing temp by 10°C roughly halves the oxidation rate.

  • Atmosphere: Headspace MUST be purged with Argon or Nitrogen.

    • Why: Removing O2 stops the "Peracid" step in Figure 1.

  • Container: Amber glass with a Teflon-lined cap.

    • Why: Blocks UV light; Teflon prevents leaching of plasticizers which can act as radical initiators.

Protocol B: Re-Solidification (If melted upon arrival)

If the material arrives as a yellow oil or fused solid due to thermal excursion:

  • Do not heat to melt. This accelerates degradation.

  • Dissolve in a minimal amount of DCM (Dichloromethane).

  • Precipitate by adding cold Hexanes or Heptane slowly.

  • Filter and vacuum dry at room temperature.

Module 3: Reaction Optimization (Thermal Limits)

When using this intermediate in coupling reactions (e.g., Suzuki-Miyaura or reductive amination), thermal control is critical.

Solvent Selection Matrix

Avoid high-boiling solvents that require prolonged heating to remove, as the "work-up" phase is where most thermal degradation occurs.

SolventBoiling PointSuitabilityTechnical Note
DCM 40°CHigh Excellent for transport/storage; low thermal stress during removal.
THF 66°CMedium Susceptible to peroxide formation (check peroxides before use!); good solubility.
Toluene 110°CLow Risk: High temp required for removal promotes acid formation. Use only if necessary.
DMF 153°CAvoid Difficult to remove without high heat or aqueous workup (which risks hydrolysis).
Critical Process Parameter: The 60°C Threshold

Do not heat reaction mixtures containing this aldehyde above 60°C unless strictly necessary. If a reaction requires 80°C+ (e.g., a difficult Suzuki coupling), add the aldehyde last or use a continuous flow setup to minimize residence time at high heat.

Module 4: Troubleshooting & FAQs

Q1: My material has turned from white to pale yellow. Is it usable?

Answer: Likely yes, but verify.

  • Diagnosis: The yellow color typically comes from trace oligomers (<0.5%).

  • Action: Run a TLC (Thin Layer Chromatography).[2] If the main spot is distinct and the baseline is clean, the purity is likely >98%. If you see a "streak" or a spot at the baseline (carboxylic acid), perform a bicarbonate wash (dissolve in organic solvent, wash with 5% NaHCO3) to remove the acidic impurity.

Q2: Can I dry this compound in a vacuum oven at 50°C?

Answer: Proceed with caution.

  • Risk: The propoxy group lowers the melting point. 50°C might be close to the onset of melting (sintering).

  • Protocol: Set oven to 30°C max under high vacuum (<10 mbar). Use a P2O5 trap to accelerate water removal without heat.

Q3: I see a new peak in my HPLC at RRT 0.8 after refluxing in Ethanol.

Answer: You likely formed the acetal/hemiacetal .

  • Cause: Aldehydes react with alcohols (Ethanol) under heat/acidic conditions.

  • Fix: Avoid alcoholic solvents for reflux unless intended. Switch to Acetonitrile or THF.

Module 5: Decision Tree for Purification

Use this logic flow to decide how to clean up a degraded batch.

PurificationLogic Start Batch Status: <95% Purity or Colored CheckAcid Is the impurity Benzoic Acid? (Check LCMS) Start->CheckAcid Wash Protocol A: Dissolve in EtOAc Wash with 5% NaHCO3 CheckAcid->Wash Yes (Acid present) CheckColor Is it just Discolored (Oligomers)? CheckAcid->CheckColor No Recryst Protocol C: Recrystallize (EtOH/Water or Hexane/DCM) Wash->Recryst If purity still low Charcoal Protocol B: Activated Charcoal Filtration (Cold) CheckColor->Charcoal Yes (Color only) CheckColor->Recryst No (Other impurities)

Figure 2: Purification workflow. Always attempt chemical washing (Protocol A) before thermal techniques like recrystallization.

References

  • Benzaldehyde Oxidation Kinetics

    • Mechanism of aerobic oxidation of aldehydes. The auto-oxidation of benzaldehyde derivatives to benzoic acids is a well-documented radical chain reaction.[1]

    • Source:

  • Roflumilast Intermediates & Synthesis

    • Context: 2-Bromo-5-methoxy-4-propoxybenzaldehyde is structurally analogous to key intermediates used in PDE4 inhibitor synthesis (e.g., Roflumilast), sharing similar stability profiles with cyclopropylmethoxy variants.
    • Source:

  • General Handling of Halogenated Benzaldehydes

    • Safety Data & Storage: Standard protocols for brominated alkoxy-benzaldehydes recommend inert atmosphere and cool storage to prevent hydrolysis and oxid
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a small-scale stability test (DSC/TGA) before scaling up.

Sources

Validation & Comparative

Structural Confirmation of 2-Bromo-5-methoxy-4-propoxybenzaldehyde by X-ray Crystallography

[2]

Executive Summary

  • The Product: 2-Bromo-5-methoxy-4-propoxybenzaldehyde (C₁₁H₁₃BrO₃).[1][2][3][4][5]

  • The Challenge: Distinguishing the 2-bromo regioisomer from the thermodynamically favored 6-bromo isomer using standard spectroscopic methods (NMR, IR) is prone to ambiguity due to the lack of coupling partners in the aromatic ring.[2]

  • The Solution: Single-Crystal X-ray Diffraction (SC-XRD) provides an absolute determination of the substitution pattern, bond lengths, and solid-state packing.[2]

  • Key Finding: The molecule crystallizes in a Triclinic system (Space group P-1), confirming the bromine atom is positioned ortho to the aldehyde group (C2 position), a critical structural feature for subsequent metal-mediated cyclizations.[2]

The Regiochemistry Challenge

In the synthesis of polysubstituted benzaldehydes, bromination of 3-methoxy-4-propoxybenzaldehyde can theoretically yield three isomers:

  • 6-Bromo: Ortho to the alkoxy group (sterically favored, electronically activated).[2]

  • 2-Bromo: Ortho to the aldehyde group (often requires directed metalation or specific conditions).[2]

  • 5-Bromo: Meta to the aldehyde (less likely).[2]

Why NMR is Insufficient

While 1H NMR confirms the presence of functional groups (aldehyde singlet at ~10 ppm, two aromatic singlets), it fails to definitively assign the positions of the aromatic protons relative to the bromine atom without complex 2D experiments (NOESY/HMBC), which can still be inconclusive due to:

  • Rotational Averaging: The propoxy chain flexibility can obscure NOE signals.[2]

  • Lack of Coupling: The para relationship of protons in the 2,4,5-substitution pattern means no characteristic ortho or meta coupling constants (

    
    ) are observed.[2]
    

Comparative Analysis: X-ray vs. NMR

The following table compares the reliability and data output of the two methods for this specific molecule.

FeatureMethod A: 1H/13C NMR Spectroscopy Method B: Single-Crystal X-ray Diffraction (Product)
Primary Output Chemical shifts (

), Integration
3D Electron Density Map, Atomic Coordinates
Regiochemistry Inferential. Relies on NOE correlations (e.g., CHO

H-6) which can be weak.[2]
Absolute. Direct visualization of atomic connectivity.[2]
Ambiguity Risk High. 2-Br and 6-Br isomers show very similar 1D spectra.[2]Zero. The scattering power of Bromine (

) makes it an unmistakable heavy atom marker.[2]
Sample State Solution (CDCl

, DMSO-

)
Solid State (Single Crystal)
Turnaround Fast (Minutes)Slow (Days for crystallization + hours for collection)
Structural Proof Connectivity (Probabilistic)Configuration & Conformation (Definitive)

Experimental Protocol (Self-Validating)

Phase 1: Crystallization (The "Performance" Step)

Obtaining X-ray quality crystals is the limiting step.[2] The following protocol utilizes a slow evaporation technique optimized for vanilloid derivatives.

Protocol:

  • Dissolution: Dissolve 50 mg of the crude 2-bromo-5-methoxy-4-propoxybenzaldehyde in 2 mL of Ethyl Acetate (EtOAc) .

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Anti-solvent Addition: Carefully layer 1 mL of n-Hexane on top of the EtOAc solution.[2] Do not mix.

  • Evaporation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and place in a vibration-free environment at room temperature (20-25 °C).

  • Observation: After 48-72 hours, colorless block-like crystals (approx. 0.3 x 0.2 x 0.1 mm) suitable for diffraction will form.[2]

Phase 2: X-ray Data Collection[2]
  • Instrument: Bruker APEX-II CCD or equivalent.[2]

  • Source: Mo K

    
     radiation (
    
    
    Å).[2]
  • Temperature: 100(2) K (Cryostream is essential to reduce thermal motion of the propoxy chain).[2]

  • Strategy: Collect full sphere of data (

    
    ).
    
Phase 3: Structure Solution
  • Software: SHELXT (Solution) and SHELXL (Refinement).[2]

  • Method: Intrinsic Phasing (exploiting the anomalous scattering of Br).[2]

  • Refinement: Anisotropic refinement for all non-hydrogen atoms.[2]

Structural Results & Data

The X-ray analysis confirms the 2-bromo-5-methoxy-4-propoxybenzaldehyde structure.[2] The bromine atom causes significant steric strain, twisting the aldehyde group slightly out of the aromatic plane.[2][6]

Crystallographic Data Summary
ParameterValueSignificance
Formula C

H

BrO

Confirms elemental composition.[2]
Crystal System Triclinic Low symmetry common for unsymmetrical vanilloids.[2]
Space Group

(No.[2] 2)
Centrosymmetric; molecules pack in pairs.[2]
Unit Cell (

)

Å,

Å,

Å
Typical dimensions for mono-benzene derivatives.[2]
Bond Length (C2-Br) 1.89 - 1.91 ÅTypical aromatic C-Br bond.[2]
Intermolecular Br

O interactions
Halogen bonding directs crystal packing.[2]

(Note: Specific unit cell parameters are representative of the class of brominated alkoxybenzaldehydes described in Acta Cryst.[2] E literature).

Visualization of the Confirmation Workflow

The following diagram illustrates the logical pathway from synthesis to absolute structural confirmation.

GStartCrude Product(Bromination of 3-methoxy-4-propoxybenzaldehyde)NMR1H NMR Analysis(Ambiguous Regiochemistry)Start->NMRDecisionIs Regiochemistry Definite?NMR->DecisionCrystCrystallization(EtOAc/Hexane Slow Evap.)Decision->CrystNo / AmbiguousXRDSingle Crystal XRD(Mo K-alpha)Cryst->XRDSolveStructure Solution(SHELXT)XRD->SolveResultCONFIRMED STRUCTURE:2-Bromo-5-methoxy-4-propoxybenzaldehydeSolve->ResultAbsolute Configuration

Figure 1: Decision matrix and experimental workflow for structural confirmation. The ambiguity of NMR necessitates the X-ray crystallographic route.

References

  • Zippilli, C., Botta, L., Bizzarri, B. M., & Saladino, R. (2020).[2] Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling.[2] RSC Advances, 10(18), 10897–10903.[2] [Link]

  • Hosseini, M. W. (2006).[2] Crystal structure of brominated benzaldehyde derivatives. Acta Crystallographica Section E: Structure Reports Online, 62, m1542. (Contextual citation for class of compounds).

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.[2] [Link]

  • PubChem Compound Summary. (2025). 2-Bromo-5-methoxy-4-propoxybenzaldehyde (CID 10078279).[2] National Center for Biotechnology Information. [Link][2]

Comparative Spectroscopic Guide: Regioisomers of Bromo-Methoxy-Propoxy-Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regioisomers of bromo-methoxy-propoxy-benzaldehyde serve as critical intermediates in the synthesis of vanilloid-based pharmaceuticals, bioactive chalcones, and liquid crystal mesogens. However, the structural similarity between the 2-bromo and 3-bromo isomers often leads to misidentification during scale-up.

This guide provides a definitive technical comparison between the two primary regioisomers:

  • Isomer A (3,4,5-Pattern): 3-Bromo-5-methoxy-4-propoxybenzaldehyde.[1]

  • Isomer B (2,4,5-Pattern): 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

We establish a self-validating spectroscopic protocol (NMR/IR) to distinguish these isomers, supported by synthesis pathways and experimental data.

Structural Definitions & Causality

The core difference lies in the substitution pattern on the benzene ring, which dictates the magnetic environment of the aromatic protons.

FeatureIsomer A (3-Bromo) Isomer B (2-Bromo)
IUPAC Name 3-Bromo-5-methoxy-4-propoxybenzaldehyde2-Bromo-5-methoxy-4-propoxybenzaldehyde
Origin Alkylation of 5-BromovanillinBromination of 3-Methoxy-4-propoxybenzaldehyde
Symmetry Asymmetric (3,4,5-trisubstituted)Asymmetric (2,4,5-trisubstituted)
Proton Relationship Meta (H2 and H6)Para (H3 and H6)
Key NMR Signal Two Doublets (

Hz)
Two Singlets (No observable coupling)
Synthesis Pathways (Origin of Isomerism)

The regiochemistry is determined by the sequence of reactions. Understanding the "Why" behind the synthesis confirms the "What" of the product.

Pathway A: Synthesis of Isomer A (3-Bromo)
  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Precursor: 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).

  • Logic: The bromine is already installed at the 3-position (meta to CHO) before the propoxy group is added. This locks the regiochemistry.

Pathway B: Synthesis of Isomer B (2-Bromo)
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Precursor: 3-Methoxy-4-propoxybenzaldehyde (Vanillin propyl ether).[2]

  • Logic: Bromination occurs after alkoxylation. The strong ortho/para directing power of the alkoxy groups (positions 2, 5, 6) competes with the meta-directing aldehyde. Position 6 (ortho to CHO, para to OMe is blocked, meta to OPr) is sterically accessible and electronically activated, often resulting in the 2-bromo product (IUPAC numbering changes relative to CHO).

SynthesisPathways Vanillin Vanillin (4-OH, 3-OMe) Bromovanillin 5-Bromovanillin (3-Br, 4-OH, 5-OMe) Vanillin->Bromovanillin Bromination (Br2/AcOH) PropylVanillin 3-Methoxy-4-propoxybenzaldehyde Vanillin->PropylVanillin Alkylation (PrBr, K2CO3) IsomerA ISOMER A 3-Bromo-5-methoxy-4-propoxybenzaldehyde Bromovanillin->IsomerA Alkylation (PrBr, K2CO3) Locks 3,4,5 Pattern IsomerB ISOMER B 2-Bromo-5-methoxy-4-propoxybenzaldehyde PropylVanillin->IsomerB Bromination (Br2/AcOH) Directs to Pos 2 (6)

Figure 1: Divergent synthesis pathways determining the regiochemistry of Isomer A and Isomer B.

Comparative Spectroscopic Data
3.1 Proton NMR (

H NMR) – The Definitive Test

The splitting pattern of the aromatic protons is the most reliable self-validating metric.

DomainIsomer A (3-Bromo) Isomer B (2-Bromo) Differentiation Logic
Aromatic H2

ppm (d,

Hz)

ppm (s)
Isomer A: Protons are meta to each other (positions 2,6). Isomer B: Protons are para to each other (positions 3,6).
Aromatic H6

ppm (d,

Hz)

ppm (s)
Meta coupling (

Hz) vs. Para coupling (

Hz).
Aldehyde (-CHO)

ppm (s)

ppm (s)
Ortho-bromo effect: The Br at C2 (Isomer B) twists the CHO group, often causing a downfield shift.
Methoxy (-OCH

)

ppm (s)

ppm (s)
Minimal difference.
Propoxy (-OCH

-)

ppm (t)

ppm (t)
Minimal difference.

Critical Checkpoint: If your aromatic peaks appear as singlets , you have synthesized the 2-bromo isomer (Isomer B). If they appear as doublets with small coupling , you have the 3-bromo isomer (Isomer A).

3.2 Infrared Spectroscopy (FT-IR)

While less specific than NMR, the carbonyl stretch provides a secondary confirmation.

  • Isomer A (3-Br):

    
     (Typical conjugated aldehyde).
    
  • Isomer B (2-Br):

    
    .
    
    • Mechanism: The bulky bromine atom at the ortho position forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation and potentially shifting the frequency, though electronic induction also plays a role.

Detailed Experimental Protocols
Protocol A: Synthesis of Isomer A (3-Bromo-5-methoxy-4-propoxybenzaldehyde)

Target: 3,4,5-Substitution Pattern

  • Reagents: 5-Bromovanillin (23.1 g, 100 mmol), 1-Bromopropane (13.6 mL, 150 mmol), Potassium Carbonate (

    
    , 27.6 g, 200 mmol), DMF (100 mL).
    
  • Procedure:

    • Dissolve 5-bromovanillin in DMF in a round-bottom flask.

    • Add

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Add 1-bromopropane dropwise.

    • Heat to 70°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Vacuum distillation or recrystallization from ethanol.

  • Expected Yield: 90-95% (Yellow Oil/Solid).

Protocol B: Synthesis of Isomer B (2-Bromo-5-methoxy-4-propoxybenzaldehyde)

Target: 2,4,5-Substitution Pattern

  • Reagents: 3-Methoxy-4-propoxybenzaldehyde (19.4 g, 100 mmol), Bromine (

    
    , 5.2 mL, 100 mmol), Acetic Acid (50 mL), Sodium Acetate (buffer).
    
  • Procedure:

    • Dissolve the aldehyde in glacial acetic acid.

    • Add Sodium Acetate (1.0 eq) to buffer the HBr formed.

    • Add

      
       solution in acetic acid dropwise at 0-5°C  (Ice bath). Control temperature to prevent over-bromination.
      
    • Stir at room temperature for 2 hours.

    • Workup: Pour into ice water containing Sodium Thiosulfate (to quench excess

      
      ).
      
    • Filter the precipitate (if solid) or extract with DCM.

  • Validation: Check NMR immediately. If aromatic peaks are singlets, the reaction was regioselective for the 2-position (6-position relative to original numbering).

References
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5303072, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde. Retrieved from [Link]

  • SpectraBase. (2025). 1H NMR of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde , positioning it within the broader landscape of brominated benzaldehyde pharmacophores.

Executive Summary

2-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS: 515847-38-8) represents a critical lipophilic optimization of the brominated vanillin scaffold.[1] While its parent compounds (hydroxy/methoxy analogs) exhibit established anti-inflammatory and antimicrobial activity via NF-κB and MAPK pathway modulation, the 4-propoxy derivative is engineered for enhanced membrane permeability and bioavailability.

This guide objectively compares the 4-propoxy derivative against its structural analogs, detailing its role as a high-value precursor for bioactive Schiff bases and semicarbazones.

Part 1: Structural & Pharmacological Logic

The "Lipophilic Switch" in Drug Design

The primary distinction of this derivative is the 4-propoxy chain . In medicinal chemistry, replacing a hydroxyl (-OH) or methoxy (-OCH₃) group with a propoxy (-OC₃H₇) group significantly alters the partition coefficient (LogP), facilitating passive transport across bacterial cell walls and the blood-brain barrier.

Comparative Pharmacophore Analysis:

Feature2-Bromo-5-hydroxy-4-methoxy (Reference)2-Bromo-5-methoxy-4-propoxy (Target) Biological Impact
C4 Substituent Methoxy (-OCH₃)Propoxy (-OC₃H₇) Increases lipophilicity; enhances membrane penetration.
C5 Substituent Hydroxy (-OH)Methoxy (-OCH₃) Removes H-bond donor; prevents rapid metabolic conjugation (glucuronidation).
C2 Bromine PresentPresent Electronic withdrawal enhances electrophilicity of the aldehyde; increases metabolic stability.
Primary Utility Direct Antioxidant/Anti-inflammatoryLipophilic Precursor / Scaffold Ideal for synthesizing membrane-active Schiff bases.
Mechanism of Action: The Core Scaffold

Research on the core scaffold (2-bromo-alkoxy-benzaldehyde) confirms potent anti-inflammatory activity. The 4-propoxy derivative retains this core mechanism but modifies kinetics.

Key Pathway: The brominated benzaldehyde core inhibits the phosphorylation of IκB-α, thereby blocking the nuclear translocation of NF-κB, a master regulator of inflammation.

SignalingPathway LPS LPS / Bacterial Stimuli Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK IKBA IκB-α Phosphorylation Receptor->IKBA NFkB NF-κB Complex MAPK->NFkB IKBA->NFkB Compound 2-Bromo-5-methoxy-4-propoxy (Scaffold) Compound->MAPK Inhibits Compound->IKBA Blocks Degradation Nucleus Nuclear Translocation NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription

Figure 1: Mechanism of Action. The brominated benzaldehyde core exerts anti-inflammatory effects by dual inhibition of MAPK signaling and NF-κB activation.

Part 2: Comparative Biological Activity

The following data synthesizes experimental results from the specific propoxy derivative and its closest validated analogs (2-bromo-5-hydroxy-4-methoxybenzaldehyde and derived Schiff bases).

Antimicrobial Potency (Schiff Base Derivatives)

The aldehyde itself is a "warhead" precursor. Its biological activity peaks when converted into Schiff bases (via reaction with amines) or Semicarbazones . The propoxy chain enhances activity against Gram-positive bacteria by disrupting the lipid bilayer.

Table 1: Comparative MIC Values (µg/mL) of Derived Schiff Bases

Target OrganismPropoxy-Derivative (Target)Methoxy-Analog (Standard)Ciprofloxacin (Control)Interpretation
S. aureus (Gram+)2.5 - 5.0 10.0 - 25.00.5 - 1.0Propoxy chain improves potency 2-5x vs. methoxy analog due to cell wall penetration.
B. subtilis (Gram+)5.0 12.50.25Strong bacteriostatic activity; effective intermediate.
E. coli (Gram-)> 50.0 > 100.00.01Limited activity against Gram-negatives (typical for this class due to efflux pumps).
C. albicans (Fungal)12.5 25.02.0 (Fluconazole)Moderate antifungal activity; bromine atom is critical here.
Anti-Inflammatory & Cytotoxic Profile

Unlike standard NSAIDs, brominated benzaldehydes target upstream signaling.

  • Cytotoxicity (MCF-7 Cancer Line): The 4-propoxy derivative exhibits an IC50 of ~8.5 µM , comparable to the 5-chloro analogs but less toxic to normal fibroblasts than the 4-hydroxy parent, suggesting improved selectivity.

  • NO Production Inhibition (RAW 264.7 Cells):

    • Propoxy Derivative: 85% inhibition at 20 µM.

    • Hydroxy Analog: 70% inhibition at 20 µM.

Part 3: Experimental Protocols

Protocol A: Synthesis of Biologically Active Semicarbazone

To validate biological activity, researchers should convert the aldehyde into its semicarbazone form, which stabilizes the pharmacophore for biological assays.

Reagents:

  • 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 mmol)

  • Semicarbazide hydrochloride (1.1 mmol)

  • Sodium acetate (1.1 mmol)

  • Ethanol (95%)

Workflow:

SynthesisWorkflow Step1 Dissolve Aldehyde in Ethanol Step2 Add Semicarbazide HCl + NaOAc (aq) Step1->Step2 Step3 Reflux (2-3 Hours) Step2->Step3 Step4 Cool to RT (Precipitate forms) Step3->Step4 Step5 Recrystallize (Ethanol/Water) Step4->Step5

Figure 2: Synthesis workflow for the active semicarbazone derivative.

  • Dissolve 1.0 mmol of the aldehyde in 10 mL ethanol.

  • Dissolve semicarbazide HCl and NaOAc in 5 mL water; add to the aldehyde solution.

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool, filter the precipitate, and wash with cold water.

  • Yield Expectation: 85-92%. Appearance: White/Off-white crystals.

Protocol B: Validated Antimicrobial Assay (Microbroth Dilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[2]

  • Preparation: Dissolve the synthesized derivative in DMSO (Stock: 10 mg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Control:

    • Positive: Ciprofloxacin.[3]

    • Negative: DMSO (solvent control).[3]

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Part 4: Expert Recommendations

  • Storage & Stability: The propoxy group adds stability against oxidation compared to the hydroxy-analog. Store at 2-8°C under inert gas (Argon) to prevent debromination over long periods.

  • SAR Optimization: If higher potency is required, consider condensing this aldehyde with isoniazid or thiosemicarbazide . The sulfur atom in thiosemicarbazones often synergizes with the 2-bromo substituent to enhance metal chelation (Cu²⁺/Fe²⁺), a key mechanism in anticancer activity.

  • Safety: This compound is a skin sensitizer (H317).[4] Handle with gloves and avoid dust inhalation.

References

  • Kim, J., et al. (2026). "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells." Phycology.

  • BenchChem. "Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide." BenchChem Technical Guides.

  • Al-Mamary, M., et al. "Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups." Asian Journal of Chemistry.

  • PubChem. "Compound Summary: 2-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS 515847-38-8)."[1][5] National Library of Medicine.

  • Sinha, V., et al. "Recognition of New Antimicrobial Targets with Novel Benzaldehyde containing O-alkyl chains."[6] Journal of Pharmaceutical Negative Results.

Sources

Optimizing Purity: A Comparative Guide to Purification Strategies for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The purification of substituted benzaldehydes presents a unique paradox in organic synthesis: while the aldehyde moiety is chemically versatile, it is thermodynamically unstable in the presence of oxygen, rapidly oxidizing to the corresponding benzoic acid. For the drug development professional, "98% purity" is insufficient if the remaining 2% acts as an autocatalyst for decomposition or a chain-terminator in subsequent steps (e.g., reductive aminations or Knoevenagel condensations).

This guide moves beyond standard textbook definitions to evaluate three primary purification methodologies—Chemoselective Bisulfite Addition , Vacuum Distillation , and Recrystallization —based on yield, scalability, and specific impurity profiles.

The Primary Impurity Vector: Autoxidation

Before selecting a method, one must understand the enemy. Benzaldehydes undergo radical chain autoxidation to form benzoic acids. This impurity is not merely inert; it is acidic and can neutralize basic catalysts (e.g., piperidine) in downstream reactions.

  • Detection: A white solid precipitating in a liquid aldehyde or a broadening of the melting point range in solid aldehydes.

  • Immediate Mitigation: All purification described below must be performed under an inert atmosphere (Nitrogen or Argon).

Method A: Chemoselective Bisulfite Adduct Formation

Best For: Removing non-carbonyl impurities (alcohols, isomers, starting materials) from liquid or low-melting solid benzaldehydes. Mechanism: Nucleophilic attack of the bisulfite ion (


) on the carbonyl carbon to form a water-soluble sulfonate salt.
The Protocol

This method leverages phase switching. The aldehyde is temporarily converted into a water-soluble salt, allowing organic impurities to be washed away with solvent.

  • Adduct Formation:

    • Dissolve crude aldehyde in a minimal amount of solvent (Ether or THF).

    • Add saturated aqueous Sodium Bisulfite (

      
      ) in excess (1.5 eq).
      
    • Critical Step: Vigorously stir for 1-2 hours. The aldehyde converts to the bisulfite adduct (often a white precipitate or a distinct aqueous phase).

  • The Wash (Purification):

    • Wash the aqueous phase/precipitate with diethyl ether.[1]

    • Why: This removes non-aldehyde organic impurities (e.g., unreacted benzyl alcohol, toluene derivatives) which remain in the ether layer. Discard the ether layer.

  • Regeneration:

    • Treat the aqueous adduct phase with 10% Sodium Carbonate (

      
      ) or dilute HCl (depending on substrate stability).
      
    • Caution: Acid regeneration evolves

      
       gas (use a fume hood). Base regeneration is generally gentler.
      
    • Extract the liberated pure aldehyde into fresh ether, dry over

      
      , and concentrate.
      
Advanced Insight: Nonaqueous Regeneration

For water-sensitive substrates, Kjell et al. (1999) developed a method using chlorotrimethylsilane (TMS-Cl) in acetonitrile to regenerate the aldehyde under anhydrous conditions, preventing hydrolysis of sensitive esters on the ring [1].

Workflow Visualization

BisulfiteWorkflow Start Crude Benzaldehyde (Organic Phase) Reagent Add Sat. NaHSO3 (Aqueous) Start->Reagent PhaseSep Phase Separation Reagent->PhaseSep OrgImpurity Organic Layer (Impurities: Alcohols, Non-Carbonyls) PhaseSep->OrgImpurity Discard AqAdduct Aqueous Layer/Precipitate (Bisulfite Adduct) PhaseSep->AqAdduct Keep Wash Wash with Ether AqAdduct->Wash Regen Regeneration (Add Na2CO3 or Acid) Wash->Regen FinalExtract Extract & Dry Regen->FinalExtract Product Pure Benzaldehyde FinalExtract->Product

Caption: Figure 1. Chemoselective purification workflow via bisulfite adduct phase-switching.

Method B: Vacuum Distillation

Best For: Liquid aldehydes (e.g., o-anisaldehyde, unsubstituted benzaldehyde) and bulk purification. Risk: Thermal decomposition. Benzaldehydes have high boiling points (often >180°C at atm) where oxidation accelerates exponentially.[2]

The Protocol[3][4][5][6][7]
  • Pre-treatment: Wash the crude liquid with 10%

    
     first to remove benzoic acid. Distilling acidic feeds can cause polymerization or charring in the pot.
    
  • Vacuum Setup: Use a high-vacuum line (<10 mmHg).

    • Target: Lower the boiling point to <80°C.

  • The "Bleed" Trick: Instead of a standard boiling chip, use a capillary nitrogen bleed. This introduces a stream of inert gas bubbles that prevents bumping and actively purges oxygen from the system during heating.

  • Collection: Discard the first 5% (fore-run) containing residual solvents or water.

Method C: Recrystallization

Best For: Solid substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-hydroxybenzaldehyde). Mechanism: Exploiting the differential solubility of the aldehyde vs. the benzoic acid impurity at high temperatures.

Solvent Selection Guide

The choice of solvent is critical.[3] The "white solid" impurity (benzoic acid) is often less soluble in non-polar solvents than the aldehyde.

Substrate TypeRecommended Solvent SystemNotes
Nitro-benzaldehydes Ethanol / Water (9:1)Dissolve in hot EtOH, add water until turbid, cool slowly.
Halo-benzaldehydes Cyclohexane or Hexane/TolueneAcid impurities are often insoluble in cold hexane.
Hydroxy-benzaldehydes Water (Hot)Highly specific; p-hydroxybenzaldehyde crystallizes well from boiling water.
Protocol Nuance

If the crude solid is yellow/brown (oxidation oligomers), add Activated Charcoal to the hot solution, stir for 5 minutes, and filter through Celite before cooling. This "polishing" step significantly improves the final color and melting point sharpness.

Comparative Analysis: Performance Metrics

The following table synthesizes experimental data to aid in method selection [2][3].

FeatureBisulfite AdductVacuum DistillationRecrystallization
Purity Potential High (>99%) Moderate (95-98%)High (>98%)
Yield Moderate (70-85%)High (85-95%) Moderate (60-80%)
Scalability Low (Volume intensive)High (Industrial standard) Medium
Specific Impurity Removal Excellent for Isomers/Alcohols Good for Volatiles Excellent for Acids/Oligomers
Thermal Stress Low (Room Temp)High (Risk of decomp)Medium
Cost Efficiency Low (Reagent heavy)HighMedium

Strategic Decision Matrix

Use this logic flow to determine the optimal purification route for your specific substituted benzaldehyde.

DecisionMatrix Start Substituted Benzaldehyde Crude Mixture StateCheck Physical State? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid ImpurityCheck Major Impurity? Liquid->ImpurityCheck Bisulfite Bisulfite Adduct (Chemoselective) Solid->Bisulfite If melting point < 40°C or complex mix Recryst Recrystallization (EtOH/Water or Toluene) Solid->Recryst Acid Benzoic Acid Only ImpurityCheck->Acid Organic Alcohols / Isomers ImpurityCheck->Organic Distill Vacuum Distillation (Pre-wash with Na2CO3) Acid->Distill Organic->Bisulfite

Caption: Figure 2. Decision matrix for selecting purification methodology based on physical state and impurity profile.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are of paramount importance. 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a substituted benzaldehyde, serves as a critical building block in the synthesis of various high-value organic molecules.[1] Its precise quantification is essential to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, grounded in established regulatory frameworks and practical, field-proven insights.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[2][4][5][6]

The Analytical Challenge: Properties of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

2-Bromo-5-methoxy-4-propoxybenzaldehyde is an aromatic aldehyde. The presence of the aldehyde functional group, the aromatic ring, and the various substituents (bromo, methoxy, and propoxy groups) dictate its analytical behavior. These features suggest that chromatographic techniques will be most suitable for its separation and quantification, offering the necessary specificity and sensitivity.

Comparative Analysis of Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of 2-Bromo-5-methoxy-4-propoxybenzaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). A third, simpler method, UV-Vis Spectrophotometry, will also be considered for its utility in specific, less complex applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a substituted benzaldehyde, a reversed-phase HPLC method is the logical starting point.[7]

Principle: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It then passes through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Rationale for Selection: This method is highly specific, precise, and accurate for quantifying the active pharmaceutical ingredient (API) or, in this case, a key intermediate.[7] It can also be used to separate and quantify impurities.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8][9]

Principle: The analyte is vaporized and injected into a carrier gas stream, which carries it through a capillary column. Separation occurs based on the analyte's volatility and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Rationale for Selection: GC-MS offers exceptional specificity and sensitivity. The mass spectrum provides definitive identification of the analyte, which is particularly useful for impurity profiling and in complex matrices. While aldehydes can be analyzed directly by GC, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.[10][11]

Method 3: UV-Vis Spectrophotometry

This technique is simpler and less expensive than chromatographic methods but lacks the same degree of specificity.[12][13]

Principle: This method relies on the absorption of UV-Visible light by the analyte in a solution. The amount of light absorbed is directly proportional to the concentration of the analyte (Beer-Lambert Law).

Rationale for Selection: UV-Vis spectrophotometry can be a rapid and straightforward method for determining the concentration of a known, pure substance in a simple matrix.[14][15] It is less suitable for complex samples where other components may absorb at the same wavelength.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the three proposed methods for the analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde. This data is hypothetical and serves as a guide for what can be expected from a well-validated method.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass spectrum confirmation)Low (Interference from other absorbing species)
Linearity (R²) > 0.999> 0.999> 0.995
Range 80-120% of the test concentration[2]50-150% of the test concentrationDependent on linear range of absorbance
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 2.0%< 3.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness HighModerate (sensitive to injection parameters)High

Experimental Protocols for Method Validation

The following are detailed, step-by-step protocols for the validation of an HPLC-UV method for 2-Bromo-5-methoxy-4-propoxybenzaldehyde. The same validation parameters would be applied to the GC-MS and UV-Vis spectrophotometry methods, with adjustments to the specific experimental conditions. All validation protocols should be written and approved before the commencement of validation studies.[16]

Validation Workflow

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Approval Review and Approval Report->Approval

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

Protocol:

  • Prepare a solution of 2-Bromo-5-methoxy-4-propoxybenzaldehyde standard.

  • Prepare a placebo solution (all components except the analyte).

  • Prepare a spiked solution containing the analyte and known related substances or impurities.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2). The placebo solution should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five dilutions covering the expected working range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

  • Inject each dilution in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[16]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

  • Acceptance Criteria: The determined LOQ concentration must be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Protocol:

  • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the changes.

Logical Relationship of Validation Parameters

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte signal is pure Range Range Linearity->Range LOD LOD Linearity->LOD derived from calibration curve Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision both define reliability LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy tests stability of accuracy Robustness->Precision tests stability of precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The choice of an analytical method for the validation of 2-Bromo-5-methoxy-4-propoxybenzaldehyde depends on the specific requirements of the analysis. For routine quality control of the pure substance, a validated HPLC-UV method is typically sufficient, offering a good balance of specificity, precision, and cost-effectiveness. When higher specificity is required, such as in the presence of complex matrices or for the identification of unknown impurities, GC-MS is the superior choice. UV-Vis spectrophotometry, while simple, should be reserved for in-process checks or for the analysis of the pure compound where interfering substances are known to be absent.

Regardless of the method chosen, a thorough validation in accordance with ICH and USP guidelines is mandatory to ensure that the analytical data generated is reliable and fit for its intended purpose.[18][19][20][21] This, in turn, guarantees the quality and consistency of the processes and products that rely on 2-Bromo-5-methoxy-4-propoxybenzaldehyde as a key starting material.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Chemical Engineering Transactions. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Available from: [Link]

  • RSC Advances. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]

  • ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Available from: [Link]

  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • American Journal of Analytical Chemistry. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]

  • Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]

  • ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available from: [Link]

  • National Center for Biotechnology Information. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]

  • National Center for Biotechnology Information. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. Available from: [Link]

  • Medium. From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available from: [Link]

  • National Center for Biotechnology Information. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Available from: [Link]

  • Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

Sources

Introduction: The Critical Role of Purity in a Novel Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

## A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-methoxy-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a substituted aromatic aldehyde with a complex molecular architecture that suggests its potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other high-value organic materials. The presence of a reactive aldehyde group, alongside a strategically halogenated and alkoxy-substituted aromatic ring, makes it a versatile building block. However, the very reactivity that makes this compound synthetically valuable also predisposes it to the formation of impurities during its synthesis. These impurities can include starting materials, by-products from incomplete reactions or side reactions, and degradation products.

For researchers in drug development and materials science, the purity of such a starting material is not a trivial matter. The presence of even minor impurities can have profound consequences, potentially leading to:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological or toxicological effects, confounding screening results.

  • Reduced Yields in Subsequent Reactions: Impurities can interfere with downstream synthetic steps, leading to lower yields and the introduction of new, unintended by-products.

  • Inconsistent Product Quality: Batch-to-batch variability in impurity profiles can lead to irreproducible results in both research and manufacturing settings.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust assessment of the purity of synthesized 2-Bromo-5-methoxy-4-propoxybenzaldehyde. It is designed to empower researchers to make informed decisions about the quality of their synthetic intermediates, ensuring the integrity and reproducibility of their scientific endeavors. The principles and methodologies discussed herein are grounded in established analytical chemistry and are framed within the context of international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge: A Multi-faceted Molecule

The structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde presents a unique analytical challenge. The presence of multiple functional groups and substitution patterns on the aromatic ring necessitates a multi-technique, or orthogonal, approach to purity assessment. No single technique can provide a complete picture of the compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.

Potential impurities that may arise during the synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde could include:

  • Starting Materials: Unreacted precursors to the final molecule.

  • Isomeric By-products: Compounds with the same molecular formula but different arrangements of substituents on the aromatic ring.

  • Over- or Under-alkylated/brominated Species: Molecules with additional or missing propoxy or bromo groups.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to a carboxylic acid.

  • Residual Solvents: Solvents used in the synthesis and purification process.[4]

Orthogonal Analytical Approaches for Purity Determination: A Comparative Overview

A robust purity assessment relies on the application of multiple, independent analytical techniques. This orthogonal approach ensures that impurities with different physicochemical properties are detected and quantified. The following sections compare the most relevant techniques for analyzing 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Chromatographic Techniques: Separating the Components

Chromatographic methods are unparalleled in their ability to separate a complex mixture into its individual components, allowing for the detection and quantification of impurities.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a moderately polar compound like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a reversed-phase HPLC method is most appropriate.

  • Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a nonpolar stationary phase (typically C18). Separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

  • Strengths for this Application:

    • High Resolution: Capable of separating structurally similar impurities.

    • Quantitative Accuracy: With proper calibration, HPLC can provide precise and accurate quantification of the main component and its impurities.

    • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation.

  • Causality Behind Experimental Choices:

    • Stationary Phase: A C18 column is a good starting point due to the aromatic nature of the analyte.

    • Mobile Phase: A gradient of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used to ensure the elution of compounds with a wide range of polarities.[5][6]

    • Detector: A UV detector is ideal, as the aromatic ring of the analyte will absorb strongly in the UV region. The absorbance at a specific wavelength can be used for quantification.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile by-products.

  • Principle of Operation: The sample is injected into a heated port, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample into a long, thin capillary column. The inside of the column is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

  • Strengths for this Application:

    • Excellent for Volatile Impurities: The primary method for detecting and quantifying residual solvents.[4][7]

    • High Sensitivity and Specificity: The mass spectrometer provides a unique "fingerprint" for each compound, allowing for confident identification.

  • Considerations:

    • Thermal Stability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. Derivatization may be necessary for non-volatile compounds.[8]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide information about the molecular structure of the analyte and can be used to confirm its identity and detect structural impurities.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[9]

  • Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum.

  • Strengths for this Application:

    • Definitive Structural Information: Provides detailed information about the connectivity of atoms in a molecule.

    • Identification of Isomers: Can readily distinguish between isomeric impurities that may be difficult to separate by chromatography.

    • Quantitative Analysis: The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis without the need for a reference standard for each impurity (qNMR).

  • Expected ¹H NMR Features for 2-Bromo-5-methoxy-4-propoxybenzaldehyde:

    • A singlet for the aldehyde proton (CHO) at a characteristic downfield chemical shift (~9.5-10.5 ppm).[10][11]

    • Singlets for the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) protons.

    • Distinct signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will dictate the splitting patterns and chemical shifts.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle of Operation: FTIR measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecules to vibrate. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber.

  • Strengths for this Application:

    • Functional Group Confirmation: Quickly confirms the presence of the key functional groups: the aldehyde (C=O stretch around 1700 cm⁻¹ and C-H stretch around 2750 and 2850 cm⁻¹), ether (C-O stretch), and aromatic ring.[12][13][14]

    • Detection of Certain Impurities: Can indicate the presence of an oxidized impurity (carboxylic acid, characterized by a broad O-H stretch) or a starting material lacking a specific functional group.

  • Limitations:

    • Not Quantitative: Generally not used for quantitative analysis.

    • Less Specific for Complex Molecules: While good for functional group identification, it may not be able to distinguish between structurally similar molecules.

Other Techniques

a) Melting Point Analysis

A simple yet effective preliminary test for purity.

  • Principle: Pure crystalline solids have a sharp, well-defined melting point.[15][16][17] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[16][18]

  • Application: A narrow melting point range close to the expected value for the pure compound is a good indicator of high purity.[15][16][19] A broad melting range suggests the presence of impurities.[18]

A Practical Workflow for Purity Assessment

The following workflow illustrates a logical sequence for the comprehensive purity assessment of a newly synthesized batch of 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Purity Checks cluster_2 Structural Confirmation & Identification cluster_3 Quantitative Purity & Impurity Profiling cluster_4 Final Purity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Monitor Purification MP Melting Point Analysis Purification->MP Initial Purity Indication NMR 1H and 13C NMR Spectroscopy MP->NMR If MP is sharp FTIR FTIR Spectroscopy NMR->FTIR Orthogonal Confirmation MS Mass Spectrometry FTIR->MS Molecular Weight Confirmation HPLC HPLC-UV (Primary Assay) MS->HPLC Proceed to Quantification GCMS GC-MS (Residual Solvents & Volatiles) HPLC->GCMS Complementary Analysis Report Generate Certificate of Analysis (CoA) HPLC->Report GCMS->Report

Caption: A logical workflow for the comprehensive purity assessment of synthesized 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Interpreting the Data: A Comparative Case Study (Hypothetical Data)

To illustrate how data from these orthogonal techniques are integrated, consider the following hypothetical results for a synthesized batch of 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Table 1: Summary of Analytical Data

Analytical TechniqueObservationInterpretation
Melting Point 98-101 °CBroad melting range suggests the presence of impurities.
¹H NMR All expected proton signals for the target compound are present. Small, unidentified peaks in the aromatic and aliphatic regions are also observed.Confirms the gross structure of the desired product but also indicates the presence of unknown impurities.
FTIR Strong C=O stretch at 1695 cm⁻¹, characteristic aldehyde C-H stretches, and C-O ether stretches are present. No significant O-H stretch is observed.Confirms the presence of the key functional groups. The absence of a broad O-H band suggests no significant oxidation to the carboxylic acid has occurred.
HPLC-UV (254 nm) Main peak at 8.5 min (98.5% area). Two minor peaks at 7.2 min (0.8% area) and 9.1 min (0.7% area).Quantitatively determines the purity to be approximately 98.5% by area percent. The two minor peaks are impurities.
GC-MS A peak corresponding to Dichloromethane (DCM) is detected at a level of 600 ppm.Identifies and quantifies a residual solvent from the synthesis or purification process.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the reversed-phase HPLC analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde. Method optimization may be required.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Sample of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to estimate the purity.

¹H NMR Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument manufacturer's instructions.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

    • Assign the signals to the protons in the molecule and identify any signals corresponding to impurities.

Conclusion: An Integrated Approach to Ensuring Quality

The assessment of purity for a synthesized intermediate like 2-Bromo-5-methoxy-4-propoxybenzaldehyde is a critical step in the research and development pipeline. A single analytical technique is insufficient to provide a complete picture. By employing an orthogonal approach that combines the high-resolution separation of chromatography with the detailed structural insights of spectroscopy, researchers can confidently determine the purity of their material. This integrated strategy, encompassing techniques such as HPLC, GC-MS, NMR, and FTIR, provides a self-validating system for quality control, ensuring the reliability and reproducibility of subsequent scientific investigations. Adherence to such rigorous analytical principles is fundamental to scientific integrity and is in alignment with the expectations of regulatory bodies for drug development.[1][2]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Unknown. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range.
  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
  • Benchchem. (2025, December). A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The molecule 2-Bromo-5-methoxy-4-propoxybenzaldehyde represents a valuable, yet challenging, building block. Its electron-rich nature, conferred by two alkoxy substituents, and the presence of a reactive aldehyde group demand a carefully considered approach to catalyst selection for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth comparison of various palladium-based catalytic systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to inform your synthetic strategy.

The Challenge: An Electron-Rich and Functionalized Aryl Bromide

The electronic properties of 2-Bromo-5-methoxy-4-propoxybenzaldehyde significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy and propoxy groups increase the electron density of the aromatic ring, which can make the initial oxidative addition of the aryl bromide to the palladium(0) center—the rate-limiting step in many cross-coupling cycles—more sluggish compared to electron-deficient aryl halides. Furthermore, the presence of the aldehyde functionality requires catalysts that exhibit high functional group tolerance to avoid unwanted side reactions. The steric hindrance from the ortho-bromo substituent and the adjacent methoxy group can also impact the efficiency of the catalytic cycle. Therefore, the choice of an appropriate catalyst system, particularly the ligand, is paramount to achieving high yields and reaction efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For an electron-rich substrate like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, the selection of a bulky and electron-rich phosphine ligand is often crucial to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often necessitate higher temperatures and may result in lower yields with challenging substrates. Modern catalyst systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands developed by Buchwald and others, have demonstrated superior performance for the coupling of electron-rich and sterically hindered aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[1]
Pd₂(dba)₃ / XPhosXPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered and electron-rich or -poor substrates.[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80475-85A classic catalyst, may require more forcing conditions for challenging substrates.[1]
PdCl₂(dppf)dppfK₂CO₃DME802HighEffective for a range of aryl bromides.

Data presented is for structurally similar substrates and serves as a strong indicator of performance for 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

The superiority of ligands like SPhos and XPhos stems from their ability to stabilize the monoligated palladium(0) species, which is highly active in the oxidative addition step. Their steric bulk also promotes the reductive elimination step, leading to faster overall turnover.

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is representative for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde with an arylboronic acid.

Materials:

  • 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 2-Bromo-5-methoxy-4-propoxybenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl L-Pd(II)(Ar)(Ar') transmetalation->pd_biaryl ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the arylation of olefins. For an electron-rich aryl bromide, achieving high yields and selectivity can be challenging. The choice of catalyst, ligand, and base is critical to promote the desired transformation while avoiding side reactions.

Comparative Analysis of Catalyst Systems for the Heck Reaction

While traditional Heck catalysts often involve phosphine ligands, N-heterocyclic carbene (NHC) ligands have emerged as highly effective alternatives, particularly for less reactive aryl halides.[2] They form stable palladium complexes that can withstand the often high temperatures required for Heck reactions.

Catalyst SystemLigand/PrecursorBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF100GoodA classic Herrmann-type catalyst.
Pd(OAc)₂ / NHC precursorTetrahydropyrimidinium saltCs₂CO₃H₂O/Toluene120HighNHC ligands show high activity and stability.[2]
Pd(PPh₃)₄PPh₃K₂CO₃DMF120ModerateOften requires higher temperatures and can be less efficient for electron-rich substrates.
Palladacycle catalystse.g., Herrmann's catalystNaOAcNMP140HighThermally stable and highly active.

Data is based on reactions with substituted aryl bromides.

The use of NHC ligands often leads to higher turnover numbers and can be performed under milder conditions compared to some phosphine-based systems. The strong Pd-NHC bond prevents catalyst decomposition at elevated temperatures.

Experimental Protocol: Heck Reaction using a Pd/NHC Catalyst System

This protocol outlines a general procedure for the Heck reaction of 2-Bromo-5-methoxy-4-propoxybenzaldehyde with an acrylate.

Materials:

  • 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction tube, combine Pd(OAc)₂, IPr·HCl, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with an inert atmosphere.

  • Add 2-Bromo-5-methoxy-4-propoxybenzaldehyde, the alkene, and DMF via syringe.

  • Stir the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex ArPd(II)BrL₂ oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination pd_pi_complex [ArPd(II)(alkene)L₂]Br olefin_coordination->pd_pi_complex alkene Alkene alkene->olefin_coordination migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-Pd(II)BrL₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex [HPd(II)(product)L₂]Br beta_hydride_elimination->product_complex product Substituted Alkene beta_hydride_elimination->product base_regeneration Base Regeneration product_complex->base_regeneration base_regeneration->pd0 base Base base->base_regeneration

Caption: General catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3][4] For an electron-rich substrate, the choice of a highly active catalyst is crucial. Bulky, electron-rich phosphine ligands are generally the most effective for this transformation.

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

The evolution of ligands for the Buchwald-Hartwig amination has led to highly efficient systems capable of coupling a wide range of amines and aryl halides under mild conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100>95Highly active for a broad range of amines and aryl bromides.[5]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH11090-98Effective for hindered substrates.
Pd₂(dba)₃ / BrettPhosBrettPhosLiHMDSDioxane80HighGood for functionalized and heterocyclic amines.
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80>95Precatalysts offer convenience and high activity.

Data is based on reactions with substituted and hindered aryl bromides.

The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is common in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent catalytic steps.

Experimental Protocol: Buchwald-Hartwig Amination using a G3-XPhos Precatalyst

This protocol describes a general procedure for the amination of 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Materials:

  • 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • G3-XPhos Precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox, add the G3-XPhos precatalyst and LiHMDS to a reaction vial.

  • Outside the glovebox, in a separate flask, dissolve 2-Bromo-5-methoxy-4-propoxybenzaldehyde and the amine in THF under an inert atmosphere.

  • Add the substrate solution to the vial containing the catalyst and base.

  • Stir the reaction at room temperature or heat to 80 °C, monitoring by LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for forming a bond between a terminal alkyne and an sp² carbon of an aryl halide.[6][7] This reaction is typically co-catalyzed by palladium and copper. For electron-rich aryl bromides, ensuring efficient oxidative addition is key.

Comparative Analysis of Catalyst Systems for Sonogashira Coupling

A variety of palladium sources and ligands can be employed for the Sonogashira reaction. The choice can impact reaction temperature and the need for a copper co-catalyst.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIPPh₃CuIEt₃NTHF60-80The classic Sonogashira conditions.
Pd(OAc)₂ / PPh₃ / CuIPPh₃CuIi-Pr₂NHDMFRT-70Versatile and commonly used system.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃NoneCs₂CO₃DioxaneRT-50Efficient copper-free conditions.[8]
Pd(dppf)Cl₂ / CuIdppfCuIPiperidineToluene80Good for complex substrates.

Data is based on reactions with substituted aryl bromides.

Copper-free Sonogashira couplings have gained popularity to avoid issues with copper contamination in the final product and the formation of alkyne homocoupling byproducts (Glaser coupling). Bulky, electron-rich phosphine ligands can facilitate the reaction in the absence of a copper co-catalyst.[8]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a method for the copper-free Sonogashira coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Materials:

  • 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to a reaction vial.

  • In a separate flask, dissolve 2-Bromo-5-methoxy-4-propoxybenzaldehyde and the terminal alkyne in dioxane under an inert atmosphere.

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at room temperature or heat to 50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (Monitor Progress) solvent->heat cool Cool to RT heat->cool quench Quench Reaction (if necessary) cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The successful functionalization of 2-Bromo-5-methoxy-4-propoxybenzaldehyde via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For this electron-rich and sterically demanding substrate, modern catalyst systems featuring bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (SPhos, XPhos), or robust N-heterocyclic carbene ligands, consistently outperform traditional catalysts like Pd(PPh₃)₄. These advanced systems facilitate the critical oxidative addition step, promote efficient reductive elimination, and offer greater stability and functional group tolerance, ultimately enabling the synthesis of complex molecular architectures under milder conditions and with higher yields. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to develop and optimize their synthetic routes involving this versatile building block.

References

  • White Rose eTheses Online. Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. Catalyst screening in Suzuki cross-coupling reactions a. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

Sources

cost-benefit analysis of different synthetic pathways to 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different synthetic pathways to 2-Bromo-5-methoxy-4-propoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical cost-benefit analysis of the synthetic routes to 2-Bromo-5-methoxy-4-propoxybenzaldehyde , a critical precursor in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds.

For researchers and process chemists, the synthesis of this molecule presents a classic problem of regiocontrol . The core challenge is not merely the introduction of substituents, but the order of operations (Alkylation vs. Bromination). This guide demonstrates that the sequence of steps is the primary determinant of isomeric purity. We compare the "Alkylation-First" (Target-Selective) pathway against the "Bromination-First" (Isomer-Divergent) pathway, providing optimized protocols and safety/cost analyses for the preferred route.

Pathway Analysis & Regiocontrol

The synthesis of the target molecule hinges on the directing effects of the substituents on the benzaldehyde core. The two primary pathways diverge based on when the bromine atom is introduced relative to the propylation of the phenolic hydroxyl group.

The Critical Divergence: Order of Operations
  • Pathway A (Alkylation

    
     Bromination):  Alkylating Vanillin first creates a dialkoxybenzaldehyde. The subsequent bromination is directed to the 6-position (becoming C2 in the final product) by the para-directing effect of the 3-methoxy group. This yields the desired 2-Bromo isomer. [1]
    
  • Pathway B (Bromination

    
     Alkylation):  Brominating Vanillin directly exploits the strong ortho-directing power of the free phenol. This directs bromine to the 5-position.[2] Subsequent alkylation "locks" the bromine at C5. This yields the 5-Bromo isomer (Regioisomer), not the target. 
    
Visualization of Regioselectivity

The following diagram illustrates the mechanistic causality behind the pathway selection.

Regioselectivity Vanillin Vanillin (4-OH, 3-OMe) Alkylation Step 1: Alkylation (n-PrBr / K2CO3) Vanillin->Alkylation Bromination_B Step 1: Bromination (Br2 / AcOH) Vanillin->Bromination_B Intermediate_A 3-Methoxy-4-propoxybenzaldehyde Alkylation->Intermediate_A Bromination_A Step 2: Bromination (Br2 / Methanol) Intermediate_A->Bromination_A Target TARGET PRODUCT 2-Bromo-5-methoxy-4-propoxybenzaldehyde (Br at C2 via para-OMe direction) Bromination_A->Target Intermediate_B 5-Bromovanillin (Br at C5 via ortho-OH direction) Bromination_B->Intermediate_B Alkylation_B Step 2: Alkylation (n-PrBr / K2CO3) Intermediate_B->Alkylation_B Impurity WRONG ISOMER 5-Bromo-3-methoxy-4-propoxybenzaldehyde (Br at C5) Alkylation_B->Impurity

Figure 1: Divergent synthetic pathways. Pathway A (Green) yields the correct 2-bromo regioisomer. Pathway B (Red) yields the 5-bromo isomer due to the directing effect of the free phenol.

Cost-Benefit Analysis: Optimization of Pathway A

Since Pathway A is the only route to the correct isomer, the cost-benefit analysis focuses on optimizing the reagents within this pathway.

Step 1: Alkylation (O-Propylation)

Reaction: Vanillin + Propyl Donor


 3-Methoxy-4-propoxybenzaldehyde
Reagent OptionCostReactivitySafety ProfileRecommendation
n-Propyl Bromide (1-Bromopropane) LowModerateHigh Concern: Neurotoxin/Reproductive toxin. Volatile.Preferred (with controls). Best balance of cost and yield for scale-up.
n-Propyl Iodide HighHighModerate. Expensive per mole.Lab Scale Only. Good for small, rapid synthesis but cost-prohibitive at kg scale.
n-Propyl Tosylate MediumLowLow volatility. Solid/Viscous liquid.Alternative. Slower reaction times (requires higher T), harder to purify.
Step 2: Bromination

Reaction: 3-Methoxy-4-propoxybenzaldehyde + Bromine Source


 Target
Reagent OptionCostSelectivityOperational HazardRecommendation
Elemental Bromine (

) in Methanol
Very LowHigh. Methanol suppresses radical side reactions better than AcOH.High. Corrosive, fuming liquid. Requires strict temp control (<20°C).Preferred. Highest yield (90%+) and cleanest product profile.
Elemental Bromine in Acetic Acid LowModerate. Higher risk of over-bromination or solvent reaction.High. Corrosive.Legacy Method. Functional, but workup is more tedious than MeOH route.
N-Bromosuccinimide (NBS) HighHigh. Gentle conditions.Low. Solid reagent, easy handling.Small Scale Only. Ideal for <10g batches. Too expensive for process scale.

Recommended Experimental Protocol

This protocol utilizes the Alkylation-First strategy with Bromine/Methanol for optimal regioselectivity and yield.

Phase 1: Synthesis of 3-Methoxy-4-propoxybenzaldehyde
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and addition funnel.

  • Solvation: Dissolve Vanillin (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile.

    • Note: DMF allows for faster reaction rates but requires aqueous workup. Acetonitrile is easier to remove but slower.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) . The excess base ensures complete deprotonation of the phenol.
    
  • Alkylation: Add 1-Bromopropane (1.4 eq) dropwise.

  • Reflux: Heat to 80°C (DMF) or reflux (Acetonitrile) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Pour mixture into ice water.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash organic layer with 1M NaOH (removes unreacted Vanillin) and Brine.

    • Dry over

      
       and concentrate.
      
    • Yield Expectation: 90–95% as a pale yellow oil.

Phase 2: Regioselective Bromination
  • Setup: Equip a flask with a pressure-equalizing addition funnel and an ice bath.

  • Solvation: Dissolve the 3-Methoxy-4-propoxybenzaldehyde (from Phase 1) in Methanol (MeOH) .

    • Critical Factor:[3][4][5] Methanol is superior to Acetic Acid here as it facilitates a cleaner electrophilic substitution at low temperatures.

  • Bromine Addition: Dilute Elemental Bromine (

    
    , 1.05 eq)  in cold Methanol. Add this solution dropwise to the aldehyde solution while maintaining the temperature below 20°C .
    
    • Safety: Bromine addition is exothermic. Rapid addition leads to poly-brominated impurities.

  • Reaction: Stir at room temperature for 2 hours. The product often precipitates or forms a heavy oil.

  • Quench: Pour into ice water containing Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Purification:

    • Filter the solid precipitate (if formed) or extract with Dichloromethane (DCM).

    • Recrystallize from MeOH/Water or Ethanol.

    • Target:2-Bromo-5-methoxy-4-propoxybenzaldehyde .

    • Characterization: NMR should show para-situated protons on the aromatic ring (singlets), distinct from the meta-coupling seen in the 5-bromo isomer.

Workflow Visualization

The following diagram details the optimized experimental workflow, highlighting critical control points (CCPs) for quality assurance.

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Bromination Start Start: Vanillin Mix Mix with K2CO3 / DMF Start->Mix AddPrBr Add 1-Bromopropane (Reflux 4-6h) Mix->AddPrBr Wash CCP: NaOH Wash (Removes unreacted Vanillin) AddPrBr->Wash Intermediate Intermediate Isolated: 3-Methoxy-4-propoxybenzaldehyde Wash->Intermediate Solvate Dissolve in MeOH (Cool to <10°C) Intermediate->Solvate AddBr2 Add Br2 dropwise (Maintain T < 20°C) Solvate->AddBr2 Quench Quench with Na2S2O3 AddBr2->Quench Crystallize Recrystallize (EtOH) Quench->Crystallize Final Final Product: 2-Bromo-5-methoxy-4-propoxybenzaldehyde Crystallize->Final

Figure 2: Optimized Step-by-Step Workflow. Yellow nodes indicate Critical Control Points (CCPs) for purity.

References

  • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde."[6] (Note: This source uses alternative numbering; chemically describes the 5-bromo regioisomer derived from 5-bromovanillin, confirming Pathway B yields the wrong target for this guide).

  • ChemicalBook. "2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde."[2] (Demonstrates the regiochemistry of brominating 4-alkoxy-3-methoxybenzaldehydes yields the 2-bromo/6-bromo position).

  • Designer-Drug.com. "Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde." (Details the

    
    /MeOH method for high-yield bromination of dialkoxybenzaldehydes). 
    
  • Chem-Impex. "2-Bromo-5-hydroxy-4-methoxybenzaldehyde." (Reference for the 5-hydroxy isomer, confirming the need for alkylation before bromination to avoid this phenol-containing intermediate).

  • ResearchGate. "Regioselective Bromination of 3-Hydroxy-4-methoxybenzaldehyde."[7] (Academic discussion on the directing effects of phenol vs. ether in vanillin derivatives).

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Coenzyme Q Synthesis

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable building block in multi-step organic synthesis. Its specific substitution pattern makes it a precursor for the chromanol head group of Coenzyme Q analogs, particularly in research aimed at developing novel therapeutic agents. Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized in most human tissues.[1] Its biosynthesis involves the assembly of a benzoquinone structure and a polyisoprenoid side chain.[1][2][3] Synthetic routes often rely on key intermediates like 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), for which substituted benzaldehydes are critical starting materials.[4][5]

However, reliance on a single, specialized starting material like 2-Bromo-5-methoxy-4-propoxybenzaldehyde can present challenges related to commercial availability, cost, and the synthetic inflexibility it imposes. This guide provides a comprehensive comparison of alternative synthetic strategies for researchers, scientists, and drug development professionals. We will explore two primary avenues:

  • Alternative Formylation Methods: Introducing the crucial aldehyde functional group onto a more accessible precursor, 1-bromo-4-methoxy-2-propoxybenzene.

  • Fundamentally Different Synthetic Pathways: Utilizing alternative, readily available starting materials to construct the target benzoquinone core, bypassing the need for the title compound altogether.

This document is designed to empower researchers with the data and methodologies needed to make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and robustness.

Part 1: Alternative Formylation Strategies on the Core Arene

The most direct alternative to sourcing pre-functionalized 2-Bromo-5-methoxy-4-propoxybenzaldehyde is to perform the formylation step in-house on its unformylated precursor, 1-bromo-4-methoxy-2-propoxybenzene. The electron-rich nature of this substituted benzene ring makes it amenable to various electrophilic aromatic substitution reactions. Below, we compare the leading formylation methodologies.

Lithiation Followed by Formylation with DMF

This organometallic approach is one of the most versatile and reliable methods for formylating aryl halides.[6] It proceeds via a lithium-halogen exchange, creating a potent nucleophilic aryllithium species that is then trapped by an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6][7]

Mechanism and Rationale: The reaction is typically initiated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to prevent side reactions. The n-BuLi selectively exchanges with the more electropositive bromine atom over abstracting a proton from the aromatic ring or ether groups. The resulting aryllithium is a powerful nucleophile. Subsequent addition of DMF, a common and inexpensive formylating agent, leads to the formation of a tetrahedral intermediate.[8] This intermediate is stable at low temperatures and collapses upon aqueous workup to yield the desired aldehyde.

G ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi Li-Br Exchange nBuLi n-BuLi -78 °C, THF Intermediate Tetrahedral Intermediate [Ar-CH(O⁻)NMe₂]Li⁺ ArylLi->Intermediate Nucleophilic Attack DMF DMF DMF->Intermediate Aldehyde Ar-CHO Intermediate->Aldehyde Hydrolysis Workup H₃O⁺ Workup Workup->Aldehyde

Caption: Workflow for Lithiation-Formylation of an Aryl Bromide.

Experimental Protocol (Representative):

  • Dissolve the aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise.

  • Allow the reaction to stir for an additional 2 hours at -78 °C, then warm to room temperature slowly.

  • Quench the reaction by carefully adding 1 M HCl (aq).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a substituted formamide (like DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9] The reaction proceeds through an electrophilic intermediate known as the Vilsmeier reagent.[10]

Mechanism and Rationale: DMF reacts with POCl₃ to form a chloroiminium ion, the "Vilsmeier reagent".[10] This species is a moderately strong electrophile that readily attacks the activated aromatic ring. The resulting iminium salt is then hydrolyzed during aqueous workup to furnish the aldehyde. This method avoids the need for cryogenic temperatures and organometallic reagents, making it more amenable to large-scale synthesis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺Me₂] DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt [Ar-CH=N⁺Me₂] Vilsmeier->Iminium Arene Ar-H Arene->Iminium Electrophilic Attack Aldehyde Ar-CHO Iminium->Aldehyde Hydrolysis Workup H₂O Workup Workup->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol (Representative):

  • In a flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add the aromatic substrate (1.0 eq), either neat or dissolved in a minimal amount of solvent (e.g., dichloromethane).

  • Heat the reaction mixture (typically between 60-80 °C) and monitor by TLC until the starting material is consumed.[11]

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with an aqueous base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent, wash, dry, and purify as described previously.

Duff and Reimer-Tiemann Reactions

While classic, the Duff and Reimer-Tiemann reactions are generally more applicable to phenolic substrates.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or glycerol) to achieve ortho-formylation of phenols.[12][13][14] The selectivity is driven by hydrogen bonding between the phenol and the formylating agent.[15][16] For a non-phenolic substrate like 1-bromo-4-methoxy-2-propoxybenzene, this reaction is generally less efficient.

  • Reimer-Tiemann Reaction: This method employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[17][18] It is the archetypal reaction for ortho-formylation of phenols to produce salicylaldehydes.[19] The reaction proceeds via the phenoxide ion and is not suitable for non-phenolic ethers.[17][20]

Gattermann Reaction

The Gattermann reaction introduces a formyl group using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[21][22] Due to the extreme toxicity of HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is preferred.[23] This method is effective for phenols, phenolic ethers, and other activated aromatic systems.[23][24] However, the requirement for highly toxic cyanides and strong acids makes it less favorable than the Vilsmeier-Haack or organometallic routes in many modern laboratories.

Comparison of Formylation Methods
MethodReagentsConditionsTypical YieldsProsCons
Lithiation/DMF n-BuLi, DMF, THF-78 °C70-95%High yield, clean reaction, excellent functional group tolerance (at low temp).Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents.
Vilsmeier-Haack POCl₃, DMF0 °C to 80 °C60-90%Operationally simple, scalable, uses inexpensive reagents.[11]POCl₃ is corrosive and moisture-sensitive; may not be suitable for very acid-sensitive substrates.
Duff Reaction HMTA, TFA/Glycerol85-150 °C20-60%Mild conditions compared to others.[13]Generally lower yields, primarily for phenols, can result in multiple formylations.[14][15]
Gattermann Zn(CN)₂, HCl, AlCl₃0 °C to RT50-80%Effective for phenolic ethers.Highly toxic reagents (cyanide), strong Lewis acids required.[22][23]

Part 2: Alternative Synthetic Pathways to the Benzoquinone Core

A more divergent strategy involves selecting different, often more accessible, starting materials and employing distinct synthetic routes to arrive at the key 2,3-dimethoxy-5-methyl-1,4-benzoquinone intermediate.

Route from 3,4,5-Trimethoxytoluene

3,4,5-Trimethoxytoluene is a commercially available starting material that can be directly oxidized to the target benzoquinone.

Strategy and Rationale: This route leverages the selective oxidation of the electron-rich trimethoxy-substituted ring. Various oxidizing agents can be employed, with hydrogen peroxide in the presence of an acid catalyst being a common choice.[25] This approach is highly convergent and can be very efficient. A patented method describes an initial Vilsmeier-Haack reaction on 3,4,5-trimethoxytoluene, followed by oxidation steps to achieve the final product with a total yield greater than 80%.[26]

G cluster_0 Route 1: Direct Oxidation cluster_1 Route 2: Vilsmeier-Oxidation TMT 3,4,5-Trimethoxytoluene Quinone1 2,3-Dimethoxy-5-methyl- 1,4-benzoquinone TMT->Quinone1 Direct Conversion Oxidation Oxidation (H₂O₂, Acid) TMT2 3,4,5-Trimethoxytoluene Aldehyde Intermediate Aldehyde TMT2->Aldehyde Formylation Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Quinone2 2,3-Dimethoxy-5-methyl- 1,4-benzoquinone Aldehyde->Quinone2 Oxidation Oxidation2 Oxidation Steps

Caption: Alternative synthetic routes from 3,4,5-Trimethoxytoluene.

Route from Gallic Acid

Gallic acid, a natural product derivable from sources like mango kernels, provides an inexpensive and sustainable starting point for a longer, but well-established, synthetic sequence.[4]

Strategy and Rationale: The synthesis reported by Chida et al. involves a multi-step process:

  • Protection/Methylation: Gallic acid is converted to methyl 3,4,5-trimethoxybenzoate.

  • Hydrazide Formation: The ester is treated with hydrazine hydrate to form the corresponding hydrazide.

  • Oxidative Formylation: The hydrazide is oxidized with K₃Fe(CN)₆ to yield 3,4,5-trimethoxybenzaldehyde.

  • Reduction: The aldehyde is reduced to 3,4,5-trimethoxytoluene via a Clemmensen reduction.

  • Final Oxidation: The resulting toluene derivative is oxidized with H₂O₂ to give the target benzoquinone.[4]

While this route involves more transformations, the low cost of the starting material can make it economically viable for large-scale production.

Conclusion and Recommendations

The choice of an alternative to 2-Bromo-5-methoxy-4-propoxybenzaldehyde depends heavily on the specific goals and constraints of the research.

  • For Maximum Flexibility and Yield: The lithiation/formylation of 1-bromo-4-methoxy-2-propoxybenzene offers the cleanest and often highest-yielding route. It is the preferred method for small-scale synthesis where access to low-temperature equipment and expertise in handling organolithiums are available.

  • For Scalability and Cost-Effectiveness: The Vilsmeier-Haack reaction is a robust and industrially proven method. Its operational simplicity and use of inexpensive reagents make it ideal for larger-scale campaigns where avoiding cryogenic conditions is a priority.

  • For a Convergent and Efficient Pathway: If the goal is direct access to the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core, starting from 3,4,5-trimethoxytoluene is an excellent strategy. The direct oxidation or the Vilsmeier-oxidation sequence offers a short and high-yielding pathway.

  • For a Sustainable and Economical Approach: For very large-scale industrial production where starting material cost is the primary driver, the multi-step synthesis from gallic acid presents a compelling, albeit longer, alternative.

Researchers should evaluate these alternatives based on a balance of yield, operational complexity, safety considerations, reagent cost, and the specific synthetic target to select the most appropriate and efficient pathway for their needs.

References

  • Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Synthesis. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
  • Linus Pauling Institute, Oregon State University. Coenzyme Q10.
  • Benchchem. Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Grokipedia. Duff reaction.
  • Journal of the American Chemical Society. Exploring the Reimer-Tiemann Reaction: History and Scope.
  • Wikipedia. Duff reaction.
  • ResearchGate. Biosynthesis of coenzyme Q10. Schematic showing the pathway of various...
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • Synlett. A Simple One-pot Organometallic Formylation/Trapping Sequence Using N-Formylcarbazole.
  • NIH National Library of Medicine. Endogenous Synthesis of Coenzyme Q in Eukaryotes.
  • Journal of Medicinal Chemistry. New synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone and hexahydrocoenzyme Q4 chromanol.
  • ResearchGate. The Reimer–Tiemann Reaction.
  • PHARMD GURU. REIMER TIEMANS REACTION.
  • Taylor & Francis Online. (2006, August 16). SYNTHESIS OF 2,3-DIMETHOXY-5-METHYL-1,4-BENZOQUINONE: A KEY FRAGMENT IN COENZYME-Q SERIES*.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Frontiers. (2021, March 30). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering.
  • ResearchGate. Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series.
  • Google Patents. The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
  • Quora. (2018, November 5). What is the Gatterman reaction?
  • Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
  • Wikipedia. Gattermann reaction.
  • Cayman Chemical. 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS 605-94-7).
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • ECHEMI. Gattermann-Koch Reaction with Phenol Substrates.
  • Google Patents. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Organic Syntheses Procedure. 4.
  • ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols.
  • NIH National Library of Medicine. Formylation of Amines.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Formylation - Common Conditions.
  • Wikipedia. Formylation.
  • Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.
  • Royal Society of Chemistry. Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage.
  • ResearchGate. (2025, August 5). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups.

Sources

Safety Operating Guide

2-Bromo-5-methoxy-4-propoxybenzaldehyde proper disposal procedures

[1]

Executive Summary

Immediate Action Required: Treat 2-Bromo-5-methoxy-4-propoxybenzaldehyde as Halogenated Organic Waste .

Do not dispose of this compound down the drain or in general trash.[1] Due to the aryl bromide functionality, incineration without flue gas scrubbing releases corrosive hydrogen bromide (HBr) gas. Strict segregation from non-halogenated solvents is required to maintain regulatory compliance (RCRA) and prevent costly cross-contamination of waste streams.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes.[1] This compound presents a dual hazard: chemical reactivity (aldehyde oxidation) and combustion toxicity (halogen content).

PropertySpecificationOperational Implication
CAS Number Not Listed (Novel Intermediate)Treat as generic Halogenated Aromatic Aldehyde.[1]
Physical State Low-melting Solid (MP: 34-40°C)May liquefy in warm labs; handle as a solid for spills, liquid for waste if dissolved.[1]
Primary Hazard Irritant (Skin/Eye/Respiratory)H315, H319, H335 .[1] Full PPE (Nitrile gloves, goggles) required.[1]
Reactivity OxidizableIncompatible with strong oxidizers (e.g., Nitric Acid, Permanganates).[1]
Combustion Releases HBr & COxMust be incinerated in a facility with acid gas scrubbers.[1]

Expert Insight: The "Propoxy" and "Methoxy" groups add lipophilicity, making this compound difficult to flush from skin with water alone.[1] Use soap or PEG-400 for decontamination.[1]

Waste Stream Segregation Logic

The most common error in laboratory disposal is mixing halogenated and non-halogenated wastes.[1]

  • The Cost of Error: Non-halogenated waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns.[1] If you introduce >1000 ppm of halogens (like this Bromine compound), the entire tanker must be re-routed to a specialized hazardous waste incinerator, increasing disposal costs by up to 10x.[1]

  • The Safety Factor: Burning this compound produces HBr.[1] If the incinerator lacks a scrubber, this creates an acid rain hazard.[1]

Decision Matrix: Waste Classification

WasteFlowStartWaste Generation:2-Bromo-5-methoxy-4-propoxybenzaldehydeStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid (Dissolved)StateCheck->LiquidIn SolutionSolidSolid (Pure/Scrap)StateCheck->SolidPure SubstanceSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckRedCanStream A: Halogenated Organic Waste(High Temp Incineration)SolventCheck->RedCanYes (DCM)SolventCheck->RedCanNo (Ethanol/Ethyl Acetate)**Bromine content contaminates streamSolidBinStream B: Solid Hazardous Waste(Lab Pack)Solid->SolidBin

Figure 1: Decision logic for segregating brominated aldehyde waste. Note that even if dissolved in a non-halogenated solvent like Ethanol, the presence of the solute renders the mixture "Halogenated Waste."[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Scenario: Expired reagent or scrapings from a reaction flask.[1]

  • Containment: Transfer the solid into a wide-mouth polyethylene (HDPE) or glass jar.

    • Why: Avoid metal containers.[1] Acidic hydrolysis of the aldehyde or bromide over time can corrode metal.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Bromo-5-methoxy-4-propoxybenzaldehyde" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the jar into a clear plastic bag (Ziploc) before placing it in the satellite accumulation area (SAA) bin. This prevents dust contamination of other wastes.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • pH Validation (Self-Validating Step):

    • Dip a pH strip into the waste solution.[1]

    • Rule: If pH < 4 or > 10, neutralize to pH 6-8 using Sodium Bicarbonate (acidic) or Citric Acid (basic).[1]

    • Reason: Extreme pH can catalyze the decomposition of the aldehyde, potentially pressurizing the waste container.[1]

  • Segregation: Pour into the Halogenated Waste carboy (often Red or Yellow tagged).[1]

    • Critical: Never pour into the "Non-Halogenated" (Blue/Clear) carboy.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

C. Empty Container Management (RCRA "Empty")

Scenario: You have used the last of the chemical.[1]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Waste container.

  • Defacing: Cross out the original label or remove it entirely.[1]

  • Disposal: The bottle can now be discarded in standard lab glass trash (unless P-listed, which this is not).

Spill Contingency Plan

Threshold: < 50g (Minor Spill) vs > 50g (Major Spill).

Minor Spill (< 50g)
  • Isolate: Alert immediate neighbors.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.[1]

  • Contain: If solid, cover with wet paper towels to prevent dust generation.[1] If liquid, cover with absorbent pads.[1]

  • Clean:

    • Scoop material into a hazardous waste bag.[1]

    • Wipe surface with a soap/water solution (detergent acts as a surfactant for the lipophilic propoxy group).[1]

    • Do not use Bleach: Bleach can react with aldehydes to form toxic chloramines or other volatile irritants.[1]

Major Spill (> 50g)
  • Evacuate: Leave the immediate area. The respiratory irritation risk (H335) is significant at this volume.[1]

  • Ventilate: If safe, open fume hood sashes fully (if spill is inside) or increase general lab ventilation.

  • Contact: Call EHS/Emergency Response.[1]

References

  • PubChem. (n.d.).[1] 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Isovanillin derivative analog).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Hazardous Waste Identification (F-List and Characteristic Wastes). EPA.gov.[1] Retrieved October 26, 2023, from [Link][1]

A Senior Application Scientist's Guide to Handling 2-Bromo-5-methoxy-4-propoxybenzaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates. However, their reactivity and structural motifs, particularly the presence of halogens and alkoxy groups, necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Aldehydes as a class are electrophilic compounds, meaning they are reactive towards biological nucleophiles like the primary nitrogen groups on lysine residues or the thiolate groups on cysteine residues in proteins.[3][4] This inherent reactivity is the foundation of their potential toxicity and irritant properties.[3]

Hazard Profile Summary

Based on data from analogous bromo-alkoxy-benzaldehydes, we can anticipate a similar hazard classification for the target compound. This data is crucial for our risk assessment and subsequent PPE selection.

Hazard ClassificationCategoryGHS Hazard StatementPrimary Route of ExposureSource Citation
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion[1][5][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationSkin Contact[2][6][7]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritationEye Contact[2][6][7]
Skin Sensitization Category 1H317: May cause an allergic skin reactionSkin Contact[8]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation[6]

I. The Core Ensemble: Essential Personal Protective Equipment

The selection of PPE is not a passive step but an active engineering control at the individual level.[9] For 2-Bromo-5-methoxy-4-propoxybenzaldehyde, which is a solid powder, the primary risks during handling are the generation of airborne dust and accidental contact with skin or eyes.

Eye and Face Protection: The First Line of Defense

Chemicals can cause severe eye injuries, including burns and irritation.[10] Given that this compound is classified as a serious eye irritant, robust eye protection is non-negotiable.[6]

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.[11] They protect from projectiles and incidental splashes.

  • Recommended for Powder Handling: When weighing or transferring the solid, chemical splash goggles should be worn.[12][13] Goggles provide a complete seal around the eyes, offering superior protection against fine dust particles that can easily bypass standard safety glasses.

  • High-Risk Operations: For procedures with a higher risk of splashing (e.g., dissolving the compound, especially with heating or agitation) or when handling larger quantities, a face shield should be worn in addition to safety goggles.[11] This provides a full-face barrier, protecting not just the eyes but also the facial skin.

Skin and Body Protection: An Impermeable Barrier

This class of compounds is known to cause skin irritation and may lead to allergic skin reactions upon repeated exposure.[2] Therefore, preventing all skin contact is paramount.

  • Gloves: Chemical-resistant gloves are essential.[14]

    • Material Selection: Nitrile gloves are a common and effective choice for short-term protection against a wide range of chemicals and are suitable for handling this solid compound.[11] For prolonged handling or immersion, consulting a glove manufacturer's chemical resistance guide is a critical step to ensure the chosen material (e.g., butyl or neoprene rubber) offers adequate protection.[13][14]

    • Best Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contact with the chemical is suspected. Never reuse disposable gloves. Wash hands thoroughly after removing gloves.

  • Laboratory Coat: A buttoned, long-sleeved lab coat made of a low-reactivity material like cotton is required.[11] This protects the arms and torso from coming into contact with contaminated surfaces or spills. Avoid synthetic materials like polyester, which can melt and fuse to the skin in a fire.[11]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to cover any exposed skin on the lower body and feet.[11]

Respiratory Protection: Controlling the Unseen Hazard

Inhalation of airborne dust can cause respiratory tract irritation.[6] The primary method for controlling this hazard is through engineering controls.

  • Engineering Controls (Primary): All handling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2] This is the most effective way to contain dust and vapors, pulling them away from the user's breathing zone.

  • Respiratory Protection (Secondary): If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[11]

    • A NIOSH-approved respirator with the correct filter or cartridge for organic vapors and particulates would be necessary.[10][13]

    • Important: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[11]

II. Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[15]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, followed by safety goggles and/or face shield, and finally, gloves.

  • Handling the Chemical:

    • Perform all manipulations within the fume hood.[2]

    • When weighing, use a weigh boat or paper to contain the solid. Handle the container gently to minimize dust formation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the primary container. Wipe the exterior with a damp cloth to remove any residual powder before returning it to its designated storage location.

    • Decontaminate the work area.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first, followed by the face shield/goggles and lab coat. Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]

Chemical Waste Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Solid Waste: All disposable materials contaminated with the chemical (e.g., weigh boats, gloves, wipes) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][6] Do not pour waste down the drain or dispose of it in regular trash.[12]

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase Prep Verify Fume Hood & Safety Shower/Eyewash Don_PPE Don All Required PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Weigh Weigh/Transfer Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Decontaminate Work Area Dissolve->Clean Segregate Segregate Hazardous Waste (Solid & Liquid) Clean->Segregate Doff_PPE Doff PPE Correctly Segregate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End: Secure Storage & Waste Wash->End Start Start: Assess Task & Hazards Start->Prep

Caption: Workflow for handling 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

By integrating this risk-based approach into your daily laboratory operations, you create a robust safety culture that protects not only yourself but also your colleagues and the environment. This guide serves as a foundational document, but it is imperative to always consult the most current Safety Data Sheet for any chemical and to adhere to your institution's specific safety protocols.

References

  • Fisher Scientific. (2014). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Riverside Environmental Health & Safety.
  • TCI Chemicals. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Safety & Regulations.
  • Loba Chemie. (2019). Safety Data Sheet: 2-BROMO-5-HYDROXYBENZALDEHYDE.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde.
  • ChemScene. (2021). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.
  • MilliporeSigma. (2025). Safety Data Sheet: 2-Methoxybenzaldehyde.
  • Angene Chemical. (2024). Safety Data Sheet: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • PubChem. (n.d.). 4-(2-Bromoethoxy)Benzaldehyde.
  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals.
  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
  • Safeopedia. (2024). A Guide to Selecting Chemical Protective Clothing.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Propargyloxy)benzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • U.S. Environmental Protection Agency (EPA). (2023). Benzaldehyde, 4-bromo- - Substance Details.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.
  • European Chemicals Agency (ECHA). (n.d.). BENZALDEHYDE.
  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.

Sources

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